molecular formula C3H5NaO2 B1604221 Sodium propionate-2-13C CAS No. 83587-76-2

Sodium propionate-2-13C

Cat. No.: B1604221
CAS No.: 83587-76-2
M. Wt: 97.05 g/mol
InChI Key: JXKPEJDQGNYQSM-CGOMOMTCSA-M
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Description

Sodium propionate-2-13C is a useful research compound. Its molecular formula is C3H5NaO2 and its molecular weight is 97.05 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium propionate-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium propionate-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium propionate-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(213C)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKPEJDQGNYQSM-CGOMOMTCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635426
Record name Sodium (2-~13~C)propanoate
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Molecular Weight

97.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83587-76-2
Record name Sodium (2-~13~C)propanoate
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Record name 83587-76-2
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Foundational & Exploratory

Precision Metabolic Mapping: Sodium Propionate-2-13C Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of Sodium Propionate-2-13C for mapping metabolic fluxes, specifically focusing on mitochondrial anaplerosis and gluconeogenesis.

Executive Summary: The Anaplerotic Probe

Sodium Propionate-2-13C is a specialized stable isotope tracer designed to probe anaplerotic flux —the replenishment of TCA cycle intermediates. Unlike [U-13C]Glucose or [U-13C]Glutamine, which flood the central carbon metabolism, Propionate-2-13C enters at a specific "backdoor" (Succinyl-CoA), bypassing the oxidative decarboxylation steps of the early TCA cycle.

This specificity makes it the gold standard for quantifying:

  • Mitochondrial Anaplerosis: The rate of entry into the TCA cycle relative to Citrate Synthase flux.

  • Gluconeogenic Flux: Distinguishing hepatic glucose production derived from the TCA cycle vs. the Cori cycle (Lactate/Pyruvate).

  • Methylmalonyl-CoA Mutase Activity: Assessing B12-dependent pathway integrity.

Biochemistry & Atom Mapping

To interpret the data, one must understand the precise fate of the Carbon-2 (C2) label. Unlike C1-labeled propionate, which is susceptible to loss as CO₂ during gluconeogenesis, the C2 label is retained in the carbon backbone of glucose.

The Propionyl-CoA Carboxylase Pathway

Upon cellular entry, Propionate-2-13C follows this transformation sequence:

  • Activation: Propionate

    
     Propionyl-CoA (Label remains at C2).
    
  • Carboxylation (PCC): Propionyl-CoA + HCO₃⁻

    
     Methylmalonyl-CoA.[1]
    
    • Note: The label is now on the central methine carbon.

  • Isomerization (MCM): Methylmalonyl-CoA

    
     Succinyl-CoA.
    
    • Mechanism:[1][2] The mutase moves the carbonyl-CoA group to the methyl carbon.

    • Result: The original C2 of propionate becomes one of the methylene (CH₂) groups of Succinyl-CoA.

  • Scrambling (Succinate): Succinyl-CoA

    
     Succinate.
    
    • Succinate is a symmetric molecule. The label effectively randomizes between the two methylene positions (C2 and C3 of succinate).

Pathway Visualization

The following diagram illustrates the carbon atom transitions and the entry point into the TCA cycle.

PropionatePathway cluster_TCA TCA Cycle Entry Prop Propionate-2-13C (C3-C2*-C1) PCoA Propionyl-CoA (C3-C2*-C1-CoA) Prop->PCoA ACSS2 MMCoA Methylmalonyl-CoA PCoA->MMCoA PCC (Carboxylation) SCoA Succinyl-CoA (Label at CH2) MMCoA->SCoA MCM (Mutase) Succ Succinate (Symmetric Scrambling) SCoA->Succ SCS Fum Fumarate Succ->Fum SDH Mal Malate (C2/C3 Labeled) Fum->Mal FH OAA Oxaloacetate Mal->OAA MDH PEP PEP (Gluconeogenesis) OAA->PEP PEPCK (Label Retained)

Caption: Metabolic fate of Propionate-2-13C. The C2 label (blue nodes) enters the TCA cycle at Succinyl-CoA and is retained through PEPCK to label Glucose.

Experimental Design & Protocols

Tracer Administration[3][4]
  • In Vitro (Cell Culture):

    • Concentration: 0.1 mM to 1.0 mM Sodium Propionate-2-13C.

    • Caution: Propionate can be toxic at high concentrations due to CoA trapping. Do not exceed 2 mM unless specifically testing toxicity.

    • Media: Use dialyzed FBS to minimize background unlabeled propionate.

  • In Vivo (Rodent):

    • Bolus: 200 mg/kg i.p. (for dynamic flux).[3]

    • Infusion: Steady-state infusion is preferred for gluconeogenesis calculations (e.g., 2.5 μmol/kg/min).

Sample Preparation (Adherent Cells)

This protocol ensures the extraction of polar organic acids (TCA intermediates) and amino acids.

  • Quenching: Rapidly wash cells with ice-cold saline (0.9% NaCl).

  • Extraction: Add 500 µL of 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Lysis: Scrape cells while on dry ice. Transfer to a microcentrifuge tube.

  • Separation: Vortex for 10 min at 4°C. Centrifuge at 16,000 x g for 15 min at 4°C.

  • Supernatant: Transfer supernatant to a glass vial.

  • Drying: Evaporate under nitrogen stream or SpeedVac.

  • Derivatization (For GC-MS):

    • Add 50 µL Methoxyamine-HCl (2% in pyridine). Incubate 90 min at 37°C.

    • Add 50 µL MTBSTFA + 1% TBDMCS. Incubate 60 min at 60°C.

    • Why: Creates tBDMS derivatives stable for EI-GC-MS analysis.

Analytical Workflow & Data Interpretation

Mass Isotopomer Distribution (MID)

Using Propionate-2-13C, specific mass shifts (M+n) are expected. The table below summarizes the expected isotopologues for the first turn of the TCA cycle.

MetaboliteDerivative (GC-MS)Primary Ion (m/z)Expected Shift (1st Turn)Interpretation
Propionate tBDMS131 (M-57)M+1Tracer purity check.
Succinate tBDMS289 (M-57)M+1 Direct entry via anaplerosis.
Fumarate tBDMS287 (M-57)M+1Equilibration with Succinate.
Malate tBDMS419 (M-57)M+1Precursor to OAA.
Citrate tBDMS459 (M-57)M+1Condensation of M+1 OAA + M+0 Acetyl-CoA.
Glutamate tBDMS432 (M-57)M+1Marker for α-Ketoglutarate labeling.
Calculating Anaplerotic Flux

The ratio of M+1 enrichment in Succinate/Malate relative to Citrate provides a metric for anaplerosis.

Key Logic:

  • If Propionate enters via Succinyl-CoA, Succinate and Malate become enriched (M+1) before Citrate.

  • Citrate only becomes labeled (M+1) if the M+1 OAA (derived from propionate) condenses with unlabeled Acetyl-CoA.

  • Therefore, high enrichment in Malate vs. Citrate indicates high anaplerosis relative to Citrate Synthase flux.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Cells/Tissue) Extract Metabolite Extraction (80% MeOH) Sample->Extract Deriv Derivatization (MTBSTFA) Extract->Deriv GCMS GC-MS Analysis (EI Source) Deriv->GCMS Data Raw Ion Chromatograms GCMS->Data Process Data Processing (Natural Abundance Correction) Data->Process Flux Flux Modeling (Anaplerosis/Gluconeogenesis) Process->Flux

Caption: Step-by-step workflow from sample collection to metabolic flux modeling.

Critical Troubleshooting & Validation

The "Symmetry" Trap

Issue: Succinate is symmetric. Impact: You cannot distinguish whether the label is at C2 or C3 of succinate using standard MS. Solution: This is generally acceptable for flux sizing.[4] However, if positional information is critical (e.g., distinguishing oxidative vs. reductive TCA flow), NMR spectroscopy or MS/MS fragmentation analysis is required to resolve the specific carbon position.

Natural Abundance Correction

Raw MS data includes naturally occurring 13C (1.1% per carbon).

  • Requirement: You must use a correction matrix (e.g., IsoCor, Polari) to subtract natural abundance.

  • Validation: Analyze an unlabeled control sample. The corrected enrichment should be 0%.

Why C2 and not C1?
  • Propionate-1-13C (Carboxyl): The label enters Succinyl-CoA but is susceptible to loss as CO₂ at the PEPCK step (OAA

    
     PEP) or Malic Enzyme step. This leads to underestimation of gluconeogenic flux.
    
  • Propionate-2-13C: The label resides on the central carbons of OAA. It is retained during the PEPCK reaction, making it the superior tracer for tracking carbon atoms into Glucose and Glycogen.

References

  • Cell Reports (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions.

  • American Journal of Physiology (2001). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans.

  • Journal of Biological Chemistry (1993). Isotopomer studies of gluconeogenesis and the Krebs cycle with 13C-labeled lactate.

  • Creative Proteomics. Overview of 13C Metabolic Flux Analysis.

  • NIH / PMC (2016). 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism.

Sources

Technical Guide: Chemical Properties, Stability, and Handling of Sodium Propionate-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Utility

Sodium Propionate-2-13C (CAS: 83587-76-2) is a stable isotope-labeled salt of propionic acid, enriched with Carbon-13 at the C2 (methylene) position.[1][2][3] It serves as a critical metabolic tracer in nuclear magnetic resonance (NMR) and mass spectrometry (MS)-based flux analysis.

Unlike C1-labeled variants (which may lose the label as


 during decarboxylation events) or uniformly labeled variants (which can complicate isotopomer deconvolution), the C2-label  provides a robust marker for tracking the carbon skeleton's entry into the Tricarboxylic Acid (TCA) cycle via anaplerotic pathways—specifically the conversion to Succinyl-CoA.

This guide details the physicochemical stability, handling protocols, and analytical verification methods required to maintain the integrity of this high-value reagent.

Physicochemical Profile

The substitution of Carbon-12 with Carbon-13 at the C2 position introduces a mass shift of approximately +1.003 Da, altering the molecular weight without significantly impacting the chemical reactivity or pKa compared to the unlabeled salt.

Table 1: Key Chemical Specifications
PropertySpecificationNotes
Chemical Formula

Label at the methylene carbon
Molecular Weight 97.05 g/mol Unlabeled MW is ~96.06 g/mol
Appearance White crystalline powderHygroscopic solid
Solubility > 1 g/mL (Water)Highly soluble; exothermic dissolution
pH (10% aq. soln) 8.0 – 10.0Weakly basic salt
Melting Point 285–286 °CDecomposes upon melting
Hygroscopicity High (Deliquescent) Absorbs atmospheric moisture rapidly

Stability & Degradation Mechanisms

Hygroscopic Instability (Critical)

Sodium propionate-2-13C is deliquescent . While chemically stable (it does not easily oxidize or hydrolyze in solid form), it physically degrades by absorbing water from the air.

  • Consequence: The formation of a clumpy, wet mass alters the effective molar mass, leading to significant errors in gravimetric preparation of stock solutions.

  • Mitigation: Handling must occur in a low-humidity environment (desiccator or glovebox).

Chemical Stability in Solution
  • Aqueous Stability: Stable at neutral to slightly alkaline pH.

  • Acidic Instability: In strong acids (pH < 4.8), the salt converts to the free acid (

    
    ), which is volatile and pungent.
    
  • Biological Instability: Propionate is a carbon source for bacteria. Non-sterile aqueous solutions will support microbial growth, consuming the expensive isotopic label.

Thermal Stability

Stable up to its melting point (~285°C).[4] It is suitable for autoclaving in solution, provided the pH is buffered to prevent volatilization of the free acid.

Isotopic & Analytical Characteristics[3][6][7][8][9]

Researchers must verify isotopic enrichment and positional integrity prior to use in sensitive flux studies.

NMR Signature
  • 
    -NMR:  The C2 carbon appears as a singlet (decoupled) or complex multiplet (coupled) at approximately 29–31 ppm  (relative to TMS). This signal will be roughly 100x more intense than natural abundance background.
    
  • 
    -NMR:  The methylene protons attached to the 
    
    
    
    label will exhibit large heteronuclear one-bond coupling (
    
    
    ), splitting the standard quartet into a doublet of quartets . This is the primary confirmation of the C2 label location.
Mass Spectrometry[10]
  • Mass Shift: M+1 peak relative to the unlabeled molecular ion.

  • Fragmentation: In GC-MS (typically derivatized as an ester), the fragment containing the ethyl group will retain the mass shift, distinguishing it from C1-labeled variants where the carboxyl group might be lost.

Metabolic Application: The Anaplerotic Pathway

Sodium Propionate-2-13C is unique because it bypasses the Acetyl-CoA entry point of the TCA cycle. It enters via Succinyl-CoA , serving as an anaplerotic substrate.[2]

Diagram 1: Metabolic Fate of Propionate-2-13C

This pathway illustrates how the C2 label (marked in red) traverses into the TCA cycle.

MetabolicFate cluster_legend Tracking Logic Propionate Na-Propionate-2-13C (Cytosol) PropionylCoA Propionyl-CoA (C2 Labeled) Propionate->PropionylCoA Propionyl-CoA Synthetase Methylmalonyl L-Methylmalonyl-CoA PropionylCoA->Methylmalonyl Carboxylation (Biotin) SuccinylCoA Succinyl-CoA (TCA Entry) Methylmalonyl->SuccinylCoA Mutase (B12) TCA_Cycle TCA Cycle (Label Scrambling) SuccinylCoA->TCA_Cycle Anaplerosis Note C2 Label becomes backbone of Succinate

Caption: The C2 label (blue node) is conserved through the methylmalonyl pathway, entering the TCA cycle at Succinyl-CoA, distinct from Acetyl-CoA entry.

Handling & Storage Protocol

To ensure data integrity in metabolic studies, strict adherence to the following protocol is required.

Storage Conditions
  • Temperature: Room temperature (15–25°C) is acceptable; refrigeration is not strictly necessary for chemical stability but reduces microbial risk.

  • Atmosphere: Must be kept dry. Store in a desiccator or a tightly sealed container with silica gel packets.

  • Container: Amber glass or opaque plastic to protect from light (though not highly photosensitive, this is Good Laboratory Practice).

Preparation of Stock Solutions
  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.

  • Weighing: Use an analytical balance. Work quickly to minimize moisture absorption. If high precision is required, weigh inside a glovebox or dry bag.

  • Dissolution: Dissolve in degassed, sterile water or buffer.

  • Sterilization: Filter sterilize (0.22 µm) immediately. Do not store non-sterile solutions.

  • Aliquot: Freeze aliquots at -20°C or -80°C to prevent hydrolysis or microbial growth over time.

Quality Control (QC) Workflow

Before committing the reagent to expensive animal or cell culture models, validate the material using this workflow.

Diagram 2: Reagent Validation Workflow

QC_Workflow Receipt Reagent Receipt Visual Visual Inspection (Clumping = Wet) Receipt->Visual KF Karl Fischer (Water Content) Visual->KF If Powder Reject Lyophilize / Reject Visual->Reject If Clumped NMR 1H-NMR / 13C-NMR (Isotopic Purity) KF->NMR < 1% H2O KF->Reject > 1% H2O Release Release for Bio-Assay NMR->Release > 99% Enrichment NMR->Reject Impurity Found

Caption: Step-by-step QC process. Moisture content (KF) is the most common failure mode for sodium propionate salts.

References

  • Sigma-Aldrich. Sodium propionate-2-13C Product Specification & Safety Data Sheet.Link

  • PubChem. Sodium Propionate-2-13C Compound Summary (CID 102602058). National Library of Medicine. Link

  • Cambridge Isotope Laboratories. Stable Isotope Standards for Metabolic Research.Link

  • Jones, J. G., et al. (1998). Use of [U-13C]propionate to assess the TCA cycle and gluconeogenesis. Journal of Applied Physiology. Link

  • Burgess, S. C., et al. (2004). Propionate metabolism in the perfused rat heart: a 13C NMR study. American Journal of Physiology-Heart and Circulatory Physiology. Link

Sources

Fate of C2-labeled propionate in the TCA cycle

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Tracing of Anaplerotic Flux: The Fate of [2-13C]Propionate in the TCA Cycle

Executive Summary

This technical guide details the metabolic fate of C2-labeled propionate (


propionate) as a specialized tracer for assessing mitochondrial anaplerosis and gluconeogenesis. Unlike glucose or glutamine tracers, which primarily probe oxidative flux or nitrogen balance, propionate enters the Tricarboxylic Acid (TCA) cycle at the level of Succinyl-CoA. This unique entry point allows researchers to isolate and quantify anaplerotic influx distinct from Acetyl-CoA condensation. This document provides the mechanistic grounding, atom-mapped tracing logic, and validated experimental protocols required to utilize this tracer in metabolic flux analysis (MFA).

Mechanistic Foundations: The Propionate-to-Succinyl-CoA Axis

Propionate is a short-chain fatty acid that serves as a potent anaplerotic substrate.[1] Its metabolism bypasses the upstream TCA control points (Citrate Synthase, IDH), directly expanding the catalytic pool of 4-carbon intermediates.

The Canonical Pathway

Upon cellular entry,


propionate undergoes a three-step conversion to enter the mitochondrial matrix as Succinyl-CoA:
  • Activation: Propionyl-CoA Synthetase converts propionate to Propionyl-CoA (ATP-dependent).

  • Carboxylation: Propionyl-CoA Carboxylase (PCC) adds a bicarbonate-derived carbon to the C2 position, forming (S)-Methylmalonyl-CoA. Crucial Note: The added carbon is usually unlabeled (

    
    ) unless labeled bicarbonate is provided.
    
  • Rearrangement: Methylmalonyl-CoA Mutase (MUT), a B12-dependent enzyme, catalyzes a carbon skeleton rearrangement to form Succinyl-CoA.

Visualization of the Pathway

PropionatePathway cluster_legend Legend Propionate [2-13C]Propionate (C3-C2*-C1) PropionylCoA Propionyl-CoA (C3-C2*-C1-SCoA) Propionate->PropionylCoA Propionyl-CoA Synthetase Methylmalonyl Methylmalonyl-CoA (Branched Isomer) PropionylCoA->Methylmalonyl PCC (+HCO3) SuccinylCoA Succinyl-CoA (TCA Entry Point) Methylmalonyl->SuccinylCoA MUT (B12) Succinate Succinate (Symmetric Scrambling) SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate SDH (Scrambling Step) Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA Citrate Citrate OAA->Citrate Citrate Synthase (+Acetyl-CoA) key Red: Tracer Input | Green: Anaplerotic Entry | Blue: Scrambling Node

Figure 1: The metabolic trajectory of C2-propionate entering the TCA cycle as Succinyl-CoA.[1][2][3][4] Note the critical scrambling event at Succinate.

The Atom Mapping: Tracking the C2 Carbon

The power of


propionate lies in its specific mass shift signature. Unlike 

tracers which create complex M+n patterns immediately, C2-propionate creates a distinct "M+1" signature in the first turn of the cycle.
The Rearrangement Logic

When Propionyl-CoA (labeled at C2) is converted to Succinyl-CoA:

  • The original C3 (methyl) of propionate becomes C2 of Succinyl-CoA.

  • The original C2 (methylene, labeled) of propionate becomes C3 of Succinyl-CoA .

  • The original C1 (carbonyl) becomes C1 of Succinyl-CoA.

  • The bicarbonate carbon becomes C4 of Succinyl-CoA.

Result: Succinyl-CoA is labeled at C3 (M+1).

The Symmetry Scrambling (The "Succinate Effect")

Succinyl-CoA is chemically asymmetric. However, once it is hydrolyzed to Succinate , the molecule becomes symmetric.

  • Succinate Dehydrogenase (SDH) cannot distinguish between C2 and C3 of succinate.

  • Therefore, the single

    
     label at C3 is randomized.
    
  • Outcome: The resulting pool of Fumarate (and subsequently Malate and Oxaloacetate) will be a 50:50 mixture of isotopomers labeled at C2 or C3.

  • Mass Spectrometry Signal: Regardless of position, Malate and OAA will appear as M+1 .

Second Turn and Gluconeogenesis
  • Citrate Formation: The M+1 OAA condenses with unlabeled Acetyl-CoA (assuming glucose/fatty acids are unlabeled). The resulting Citrate is M+1 .

  • Gluconeogenesis: If M+1 OAA exits the mitochondria via PEPCK to form Phosphoenolpyruvate (PEP), the glucose produced will carry the label, allowing quantification of gluconeogenic flux from anaplerotic sources.

Table 1: Mass Isotopomer Distribution (MID) Expectations (First Turn)

MetaboliteDominant IsotopomerMass ShiftNotes
Propionate [2-13C]M+1Substrate Input
Succinyl-CoA [3-13C]M+1Direct Entry
Succinate [2-13C] or [3-13C]M+1Symmetric Scrambling
Malate [2-13C] or [3-13C]M+1Retains single label
Citrate [2-13C] or [3-13C]M+1Condensation with M+0 Acetyl-CoA
Glutamate [2-13C] or [3-13C]M+1Derived from Alpha-KG

Experimental Methodology

This protocol is designed for adherent mammalian cell culture (e.g., hepatocytes, cancer lines) using LC-MS/MS or GC-MS detection.

Tracer Preparation
  • Source: Sodium

    
    propionate (99% enrichment).
    
  • Concentration: 0.5 mM to 2 mM. Note: Propionate can be toxic at high levels due to CoA trapping. Do not exceed 5 mM unless specifically testing toxicity.

  • Media: DMEM or RPMI (glucose-free or physiological glucose depending on study goal). Dialyzed FBS is required to minimize background unlabeled metabolites.

Incubation Protocol
  • Seeding: Seed cells in 6-well plates (approx.

    
     cells/well). Allow attachment overnight.
    
  • Wash: Wash cells 2x with warm PBS to remove residual media.

  • Pulse: Add media containing

    
    propionate.
    
  • Time Points:

    • Flux Analysis: 15, 30, 60 minutes (non-steady state).

    • Pool Size/Equilibrium: 24 hours (steady state).

Quenching and Extraction (Self-Validating Step)

Metabolism is fast (seconds). Slow quenching invalidates data.

  • Quench: Rapidly aspirate media and wash with ice-cold saline (0.9% NaCl) .

  • Extract: Add 500 µL -80°C 80:20 Methanol:Water .

  • Scrape: Scrape cells on dry ice. Transfer to Eppendorf tubes.

  • Cycle: Vortex (1 min), Freeze-Thaw (Liquid N2 / 37°C bath) x3 cycles to lyse membranes.

  • Clarify: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

Analytical Detection (LC-MS Settings)
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 Ion Pairing.

  • Mode: Negative Ion Mode (best for TCA intermediates).

  • Key Transitions (MRM):

    • Succinate: 117

      
       73 (M+0); 118 
      
      
      
      74 (M+1).
    • Malate: 133

      
       115 (M+0); 134 
      
      
      
      116 (M+1).
    • Citrate: 191

      
       111 (M+0); 192 
      
      
      
      112 (M+1).

Data Interpretation & Logic Flow

To interpret the results, use the following logic gate to distinguish anaplerosis from other metabolic events.

LogicGate cluster_caption Logic Flow Start Analyze Malate MID CheckM1 Is M+1 Significant? Start->CheckM1 CheckM2 Is M+2 Present? CheckM1->CheckM2 Yes Result2 No Propionate Flux CheckM1->Result2 No Result1 Anaplerosis Active (Propionate -> Succinyl-CoA) CheckM2->Result1 Low (<5%) Result3 Multiple Turns or Pyruvate Recycling CheckM2->Result3 High (>10%) caption M+1 indicates direct entry. M+2 implies label recycling via Pyruvate.

Figure 2: Decision tree for interpreting Mass Isotopomer Distributions (MIDs) from C2-propionate.

Calculating Fractional Enrichment

The fractional enrichment (


) of the anaplerotic pool can be calculated using the M+1 abundance of Succinate or Malate, corrected for natural abundance (

):


Where


 is the measured mole fraction of the M+1 isotopomer.
Distinguishing Oxidative vs. Anaplerotic Flux
  • High M+1 in Malate/OAA: Indicates strong anaplerotic entry via Propionate

    
     Succinyl-CoA.
    
  • Appearance of M+2 in Citrate: This usually requires the M+1 OAA to go through Pyruvate Cycling (OAA

    
     PEP 
    
    
    
    Pyruvate), become labeled Acetyl-CoA, and re-enter. This signifies high Pyruvate Carboxylase (PC) or PEPCK activity.

References

  • Malloy, C. R., et al. (1988). "Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy." Biochemical Journal. Link

  • Burgess, S. C., et al. (2001). "An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Wang, Y., et al. (2022).[5] "Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia." Theranostics. Link

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

  • Perry, R. J., et al. (2016). "Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes." Cell. Link

Sources

Methodological & Application

Application Note: In Vivo Metabolic Tracing with Sodium Propionate-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for administering Sodium Propionate-2-13C to mice for metabolic flux analysis (MFA) and epigenetic tracing. Unlike uniformly labeled propionate ([U-13C3]), the [2-13C] isotopomer offers a distinct advantage: it retains its carbon backbone label during the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP), whereas the C1 carbon is frequently lost as CO2 during the PEPCK reaction. This makes [2-13C]propionate the superior tracer for distinguishing between oxidative TCA cycling and gluconeogenic outflow .

Why Sodium Propionate-2-13C?
  • Anaplerotic Specificity: Propionate enters the TCA cycle via Succinyl-CoA, bypassing the Acetyl-CoA entry point (Citrate Synthase). This allows for precise measurement of anaplerotic flux relative to oxidative flux.

  • Gluconeogenesis Tracing: The C2 label is retained in glucose produced via gluconeogenesis, providing a clear mass isotopomer signal (M+1/M+2) in plasma glucose.

  • Histone Acylation: Propionyl-CoA is a substrate for histone propionylation (e.g., H3K23pr). This tracer allows direct linkage of metabolic state to chromatin dynamics.

Experimental Design & Dosage Strategy

CRITICAL DECISION POINT: You must choose between a Tracer Dose (minimal perturbation) and a Metabolic Challenge Dose (pharmacological load).

ParameterTracer Protocol (Flux Analysis) Challenge Protocol (Therapeutic/Loading)
Objective Measure endogenous flux rates without disturbing homeostasis.Force flux into anaplerotic pathways or induce histone marks.
Dosage 30–50 µmol/kg (~3–5 mg/kg)200–500 mg/kg
Route IV Bolus (Tail Vein) or Jugular InfusionIP Injection or Oral Gavage
Time Course Rapid (5–30 mins)Sustained (1–4 hours)
Fasting State 6h Fast (Standard) or Overnight (Gluconeogenic focus)Variable (often Fed to assess clearance)

Senior Scientist Note: For accurate metabolic flux analysis (MFA), never use the challenge dose. A 200 mg/kg bolus saturates the propionyl-CoA carboxylase (PCC) pathway, leading to non-physiological accumulation of intermediates (e.g., methylcitrate) and distorting kinetic data.

Reagent Preparation (Self-Validating Protocol)

Propionate salts are hygroscopic and slightly alkaline in solution. Improper pH adjustment is the #1 cause of animal distress and experimental variability.

Materials
  • Sodium Propionate-2-13C (99% enrichment, chemical purity >98%)

  • Vehicle: Sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS, pH 7.4)

  • pH Adjustment: 0.1 M HCl and 0.1 M NaOH (Sterile filtered)

  • Filtration: 0.22 µm PVDF syringe filters

Step-by-Step Preparation (Example: 200 mg/kg Challenge Dose)

Target Concentration: 20 mg/mL (10 µL/g body weight injection volume)

  • Weighing: Weigh 100 mg of Sodium Propionate-2-13C into a sterile 15 mL conical tube.

  • Dissolution: Add 4.0 mL of sterile saline. Vortex until completely dissolved.

  • The "pH Trap" (Validation Step):

    • Measure pH using a micro-probe or spotting 2 µL on a pH strip.

    • Expectation: Solution will likely be pH ~8.0–8.5.

    • Action: Titrate with 0.1 M HCl dropwise until pH reaches 7.3–7.5 .

    • Why? Injecting alkaline solutions IP causes peritoneal irritation, altering systemic metabolism via stress responses (cortisol/catecholamines).

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a fresh, sterile vial.

  • Storage: Prepare fresh. Do not store >24 hours at 4°C due to potential de-enrichment via exchange (rare but possible) or bacterial growth.

Administration Protocol (Intraperitoneal Bolus)

This protocol describes the Challenge Dose (200 mg/kg) via IP injection, commonly used for histone propionylation and robust TCA labeling studies.

Pre-Injection Checklist
Procedure
  • Weighing: Weigh mouse to the nearest 0.1 g (e.g., 25.0 g).

  • Dose Calculation:

    • Dosage: 200 mg/kg[1]

    • Concentration: 20 mg/mL

    • Volume =

      
      .
      
  • Restraint: Secure the mouse using the scruff method, exposing the abdomen.

  • Injection:

    • Tilt the mouse head-down slightly to move intestines away from the injection site.

    • Insert a 27G needle into the lower right quadrant of the peritoneum.

    • Inject smoothly.

  • Recovery: Place mouse back in cage on a warming pad.

  • Tracing Window:

    • 15–30 min: Peak incorporation into TCA intermediates (Citrate, Malate).

    • 60–120 min: Peak incorporation into Histones (Propionylation).

Tissue Harvesting & Quenching

Metabolism changes within seconds of hypoxia. Speed is critical.

  • Anesthesia: Isoflurane (3-4%) induction.

  • Blood Collection: Cardiac puncture or retro-orbital bleed into EDTA tubes (keep on ice, spin down at 4°C immediately).

  • Tissue Clamp:

    • Open abdominal cavity.

    • Liver/Heart: Immediately clamp with Wollenberger tongs pre-cooled in liquid nitrogen (or excise and drop instantly into LN2).

    • Time limit: <30 seconds from chest opening to freezing.

  • Storage: -80°C. Do not thaw before extraction.

Pathway Visualization & Carbon Fate[2][3]

The following diagram illustrates the flow of the 2-13C label (marked in red) from Propionate into the TCA cycle and Histones. Note how the symmetry of Succinate scrambles the label.

PropionateFate cluster_0 Mitochondrial Matrix Propionate Propionate-2-13C (C3-C*2-C1) PropionylCoA Propionyl-CoA (C3-C*2-C1-CoA) Propionate->PropionylCoA ACSS2 / PCCA Methylmalonyl Methylmalonyl-CoA PropionylCoA->Methylmalonyl PCC (Biotin) Histones Histone Propionylation (H3K23pr) PropionylCoA->Histones P-CoA Accumulation SuccinylCoA Succinyl-CoA (Enters TCA) Methylmalonyl->SuccinylCoA MUT (B12) Succinate Succinate (Symmetric Scrambling) SuccinylCoA->Succinate TCA Entry Fumarate Fumarate Succinate->Fumarate Scrambling Malate Malate (M+1 Isotopologue) Fumarate->Malate OAA Oxaloacetate Malate->OAA Citrate Citrate (M+1 Isotopologue) OAA->Citrate Citrate Synthase Gluconeo Gluconeogenesis (Glucose M+1) OAA->Gluconeo PEPCK

Caption: Metabolic fate of Propionate-2-13C. The C2 label (red path logic) enters as Succinyl-CoA. Due to Succinate symmetry, the label scrambles, producing specific M+1 isotopologues in Malate and Citrate.

Downstream Analysis & Data Interpretation[4][5][6]

Mass Spectrometry (GC-MS/LC-MS)

When analyzing TCA intermediates, look for the following mass shifts:

MetabolitePrimary Isotopologue (1st Turn)Explanation
Succinate M+1Direct entry from Succinyl-CoA.
Malate M+1Converted from Succinate.
Citrate M+1Condensation of M+0 Acetyl-CoA + M+1 OAA.
Glutamate M+1Derived from M+1

-Ketoglutarate.

Interpretation Note: If you see high M+3 Citrate , this indicates significant "back-flux" or multiple turns of the cycle, or potentially the use of [U-13C3]propionate instead of [2-13C].

Histone PTM Analysis
  • Target: H3K23pr (Histone H3 Lysine 23 Propionylation).

  • Method: Bottom-up proteomics (LC-MS/MS).

  • Signal: Look for the +56 Da shift (Propionyl) on the lysine, with the specific +1 Da mass shift from the 13C label if the propionyl group came from the tracer.

Troubleshooting

IssueProbable CauseSolution
Low Enrichment (<2%) Dose too low or harvest too late (washout).Increase dose to 500 mg/kg (if challenge) or harvest earlier (15 min).
Inconsistent Labeling IP Injection failure (gut injection).Verify injection technique; switch to IV (Tail Vein) for precision.
Animal Lethargy Alkalosis (pH > 8.0) or Ammonia toxicity.Check pH strictly. Propionate metabolism releases ammonia; ensure liver function is normal.
High M+0 Background Endogenous production (Gut Microbiota).Use antibiotic-treated mice to deplete gut microbiome if endogenous propionate is confounding.

References

  • Young, J. D., et al. (2020). "In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions." Cell Reports. Link

  • Perry, R. J., et al. (2016).[2] "Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes." Cell. Link

  • Hasenour, C. M., et al. (2015).[3][2] "Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Simcox, J., et al. (2017). "Global Analysis of Plasma Lipids Identifies Liver-Derived Acylcarnitines as a Fuel Source for Brown Fat Thermogenesis." Cell Metabolism. Link

  • Kebede, M. A., et al. (2021). "Histone propionylation is a mark of active chromatin in the mammalian heart." Nature Communications.

Sources

Precision Tracing of Sodium Propionate-2-13C Flux into the TCA Cycle via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS detection methods for sodium propionate-2-13C metabolites Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

This application note details a robust, self-validating protocol for the targeted analysis of Sodium Propionate-2-13C and its downstream metabolites. Unlike generic metabolomics workflows, this guide addresses the specific challenges of short-chain fatty acid (SCFA) metabolism: the hydrophilicity of CoA esters, the instability of pathway intermediates, and the requirement for isotopologue-specific resolution. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with dynamic Multiple Reaction Monitoring (MRM) to map the flux of 13C-labeled propionate into the TCA cycle, providing a definitive tool for researchers in mitochondrial bioenergetics and drug development.

Introduction: The Metabolic Fate of Propionate-2-13C

Propionate is a potent anaplerotic substrate that enters mitochondrial metabolism via the propionyl-CoA pathway. In drug development—particularly for metabolic disorders like Propionic Acidemia or Methylmalonic Acidemia—understanding the efficiency of this pathway is critical.

We utilize Sodium Propionate-2-13C (label at the methylene carbon) rather than uniformly labeled (U-13C) variants to provide specific structural resolution. The C2 label serves as a faithful reporter of carbon backbone rearrangement during the conversion of Methylmalonyl-CoA to Succinyl-CoA.

Metabolic Pathway Logic
  • Entry: Propionate-2-13C is activated to Propionyl-CoA (M+1) .

  • Carboxylation: Propionyl-CoA Carboxylase (PCC) adds an unlabeled CO2, forming Methylmalonyl-CoA (M+1) .

  • Isomerization: Methylmalonyl-CoA Mutase (MUT) rearranges the carbon skeleton to form Succinyl-CoA (M+1) .

  • TCA Integration: Succinyl-CoA enters the Krebs cycle. Due to the symmetry of Succinate , the label randomizes between C2 and C3, propagating M+1 isotopologues through Fumarate , Malate , and Citrate .

Diagram 1: Propionate-2-13C Metabolic Flux Map

PropionateFlux cluster_legend Legend Prop Sodium Propionate-2-13C (M+1) PCoA Propionyl-CoA (M+1) Prop->PCoA ACSS2 (+CoA) MMCoA Methylmalonyl-CoA (M+1) PCoA->MMCoA PCC (+CO2) SCoA Succinyl-CoA (M+1) MMCoA->SCoA MUT (B12) Succ Succinate (M+1) SCoA->Succ SUCLG1 Fum Fumarate (M+1) Succ->Fum SDH Mal Malate (M+1) Fum->Mal FH OAA Oxaloacetate (M+1) Mal->OAA MDH Cit Citrate (M+1) OAA->Cit CS (+Acetyl-CoA) key Blue: Substrate Entry Red: CoA Pathway (Labile) Green: TCA Cycle (Stable Acids)

Caption: Flux of 13C label from Propionate into the TCA cycle. Red nodes indicate labile CoA esters requiring specific extraction care.

Experimental Design & Sample Preparation

Scientific Rationale: CoA esters are notoriously unstable. They degrade rapidly via hydrolysis and are sensitive to alkaline pH. Conversely, TCA organic acids are stable but highly polar. A "one-size-fits-all" extraction often fails. This protocol uses a Cold Bi-Phasic Quench optimized to preserve CoA thioester bonds while extracting polar acids.

Protocol: Cryogenic Bi-Phasic Extraction

Reagents:

  • Quench Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Internal Standard (IS) Mix: 13C3-Propionyl-CoA (for CoA recovery) and 13C4-Succinate (for acid recovery).

Step-by-Step:

  • Rapid Quench:

    • Adherent Cells:[1] Aspirate media immediately. Add 1 mL -80°C Quench Solvent directly to the plate. Place plate on dry ice. Scrape cells and transfer to a pre-chilled tube.

    • Tissue:[2][3][4] Clamp tissue in liquid nitrogen immediately upon harvest. Pulverize frozen tissue and add 20 mg powder to 1 mL -80°C Quench Solvent .

  • Lysis & Spike:

    • Add 10 µL of IS Mix to each sample.

    • Vortex vigorously for 30 seconds at 4°C.

    • Critical Step: Freeze-thaw cycle (Liquid N2 -> 37°C water bath -> Liquid N2) x 2 to rupture mitochondrial membranes.

  • Clarification:

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Transfer supernatant to a new glass vial. Do not use plastic if possible, to minimize polymer leaching which suppresses CoA signals.

  • Concentration (Optional but Risky):

    • Recommendation: Inject directly if sensitivity allows. If concentration is needed, dry under N2 gas at cold temperatures (never heat). Reconstitute in 50% Acetonitrile/Water.

LC-MS/MS Methodology

Chromatographic Strategy: HILIC-Z Traditional C18 columns fail to retain polar SCFAs and CoA esters. Ion-pairing reagents (e.g., Tributylamine) are effective but contaminate MS sources. We employ Zwitterionic HILIC (HILIC-Z) or Amide HILIC , which provides superior retention for these polar anions without permanent system contamination.

LC Conditions
  • System: UHPLC (Agilent 1290 or Waters Acquity).[2]

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters BEH Amide.

  • Column Temp: 25°C (Lower temp preserves CoA stability on-column).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH). Note: High pH improves peak shape for phosphorylated CoAs and organic acids.

  • Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile / 10% Water, pH 9.0.

  • Flow Rate: 0.25 mL/min.

Gradient Profile:

Time (min) % B Event
0.0 90 Initial hold
2.0 90 Isocratic loading
12.0 40 Elution of CoAs/Acids
14.0 40 Hold
14.1 90 Re-equilibration

| 20.0 | 90 | End |

Mass Spectrometry: Dynamic MRM
  • Mode: Polarity Switching (Negative for Acids, Positive for CoAs) OR separate runs.

    • Recommendation:Negative Mode is generally sufficient for both if using modern high-sensitivity instruments (e.g., Sciex 6500+ or TQ-XS), as CoA esters ionize well as [M-2H]2- or [M-H]-. However, Positive mode [M+H]+ often yields a specific neutral loss fragment (507 Da) that is cleaner.

    • Protocol below uses Polarity Switching:

      • Pos Mode (CoAs): Monitor [M+H]+ -> [M-507]+ (Loss of ADP). This transition preserves the acyl chain, keeping the 13C label in the fragment.

      • Neg Mode (Acids): Monitor [M-H]- -> [M-CO2-H]- or similar specific fragments.

MRM Transition Table (Optimized for 2-13C Tracing)
AnalytePolarityPrecursor (M+0)Product (M+0)Precursor (M+1)Product (M+1)Rationale
Propionate Neg73.027.074.028.0Decarboxylation
Propionyl-CoA Pos824.2317.1825.2318.1Fragment is Acyl-Pantetheine (contains label)
Methylmalonyl-CoA Pos868.2361.1869.2362.1Fragment is Acyl-Pantetheine (contains label)
Succinyl-CoA Pos868.2361.1869.2362.1Separation from MM-CoA via RT is critical
Succinate Neg117.073.0118.074.0Loss of CO2
Fumarate Neg115.071.0116.072.0Loss of CO2
Malate Neg133.0115.0134.0116.0Loss of H2O
Citrate Neg191.0111.0192.0112.0Specific fragmentation

Note: For CoAs in Positive Mode, the transition [M+H]+ -> [M-507]+ corresponds to the loss of the ADP moiety (507 Da). The charge remains on the pantetheine-acyl group. Since the 13C label is in the acyl group, the Product ion MUST shift by +1 Da.

Workflow Visualization

Diagram 2: Experimental Workflow

Workflow Sample Biological Sample (Cells/Tissue) Quench Cryo-Quench (-80°C MeOH:H2O) Sample->Quench < 10 sec Extract Biphasic Extraction (No SPE) Quench->Extract Lysis LC HILIC Separation (pH 9.0) Extract->LC Inject Supernatant MS MS/MS Detection (Polarity Switching) LC->MS ESI Data Isotopologue Analysis MS->Data M+0 vs M+1

Caption: End-to-end workflow ensuring preservation of labile CoA esters and retention of polar acids.

Data Analysis & Validation

Isotopologue Correction

Natural abundance of 13C (1.1%) will contribute to the M+1 signal. You must correct for this to determine true flux.

  • Formula:

    
    
    
    • Where n is the number of carbon atoms in the molecule.

    • Note: For CoA esters, n is large (~24 carbons), making natural abundance background significant. High-resolution MS (HRMS) is preferred if available, but for Triple Quad, strict mathematical correction is mandatory.

Quality Control (Self-Validating System)
  • Isomer Separation: Methylmalonyl-CoA and Succinyl-CoA are isobaric (Same mass). They must be separated chromatographically.[5]

    • Validation: Inject pure standards of both. If they co-elute, adjust the gradient slope at 12-14 minutes. HILIC-Z typically separates them by ~0.5 min.

  • Linearity: Construct a calibration curve (1 nM – 10 µM) using the ratio of Analyte/Internal Standard.

  • Carryover: Inject a blank solvent after the highest standard. CoA esters are "sticky" on metal surfaces. Use a PEEK-lined column or passivation solution if carryover > 1%.

References

  • Jones, A. E., et al. (2025). "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs." NIH / PMC. 6

  • Smith, K. M., & Rainville, P. "Separation and Analysis of TCA Cycle Analytes by Mixed-Mode Chromatography Coupled with Mass Spectrometry."[7] Waters Corporation / LCMS.cz. 7

  • Creative Proteomics. "TCA Cycle Sample Preparation: Collection, Quench, Extraction, and Stability Control." Creative Proteomics Application Notes. 1

  • Agilent Technologies. "Quantitation of TCA Cycle with Automated Sample Prep, Reproducible HILIC Chromatography and Ion Funnel Triple Quadrupole." LCMS.cz. 8

  • Giri, S., et al. "Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of acetyl-CoA and malonyl-CoA."[3] Biomedical Chromatography / ResearchGate. 3

Sources

Application Note & Protocol: Hyperpolarized Sodium Propionate-2-13C MRI for In Vivo Metabolic Imaging

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

I. Introduction: A New Window into Anaplerotic Flux and Fatty Acid Metabolism

Hyperpolarized Carbon-13 Magnetic Resonance Imaging (HP 13C MRI) has emerged as a transformative, non-invasive imaging modality capable of monitoring real-time metabolic pathways in vivo.[1][2][3][4][5] By increasing the nuclear polarization of 13C-labeled substrates by over 10,000-fold through a process called dynamic nuclear polarization (DNP), we can overcome the inherent low sensitivity of 13C MRS and dynamically track the fate of these molecules.[1][5] While hyperpolarized [1-13C]pyruvate has been the trailblazing agent for studying glycolysis and the Warburg effect in oncology, a diverse palette of probes is necessary to illuminate the full spectrum of metabolic dysregulation in disease.[6][7][8][9]

This guide introduces hyperpolarized sodium propionate-2-13C as a novel metabolic probe. Propionate, a three-carbon short-chain fatty acid, is a key metabolic intermediate that can arise from the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine).[10][11] Its metabolism provides a direct route into the Tricarboxylic Acid (TCA) cycle, a process known as anaplerosis, by its conversion to succinyl-CoA.[10][12]

By hyperpolarizing the C2 position of propionate, we can directly and non-invasively measure the activity of propionyl-CoA carboxylase and subsequent enzymes that lead to the production of succinyl-CoA, a critical TCA cycle intermediate. This provides a unique method to probe anaplerotic flux, which is vital for cellular biosynthesis and redox balance, and is often altered in cancer and metabolic disorders. This document serves as a comprehensive guide, providing the scientific rationale, detailed experimental protocols, and data analysis frameworks for employing hyperpolarized sodium propionate-2-13C MRI in preclinical research.

II. Scientific Background & Principle of the Method

The core of this technique lies in tracking the metabolic conversion of propionate through its canonical mitochondrial pathway. Understanding this pathway is critical to interpreting the resulting imaging data.

The Metabolic Fate of Propionate:

  • Cellular Uptake & Activation: Following intravenous injection, sodium propionate is taken up by cells. Inside the mitochondrial matrix, it is activated by acyl-CoA synthetase to form [2-13C]propionyl-CoA.[10]

  • Carboxylation: Propionyl-CoA is then carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA.

  • Isomerization & Rearrangement: (S)-methylmalonyl-CoA is first epimerized to (R)-methylmalonyl-CoA, which is then rearranged by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT) to form succinyl-CoA.[10][12] The 13C label from the C2 position of propionate is retained in the resulting [2-13C]- or [3-13C]succinyl-CoA, depending on the mutase reaction mechanism.

  • Entry into the TCA Cycle: The resulting hyperpolarized 13C-labeled succinyl-CoA enters the TCA cycle, where it is converted to succinate by succinyl-CoA synthetase. The hyperpolarized 13C signal can thus be detected in the succinate pool.

The rate of conversion of hyperpolarized [2-13C]propionate to 13C-succinate provides a direct readout of the flux through this anaplerotic pathway. This is particularly relevant for studying diseases where this pathway is critical, such as certain cancers that rely on anaplerosis to replenish TCA cycle intermediates, or in inherited metabolic disorders like propionic acidemia.[10][11]

Diagram: Metabolic Pathway of Hyperpolarized [2-13C]Propionate

Metabolic Pathway of Hyperpolarized [2-13C]Propionate Metabolic Pathway of Hyperpolarized [2-13C]Propionate cluster_extracellular Extracellular Space cluster_cell Mitochondrial Matrix Propionate_ext HP [2-13C]Propionate (Injected) Propionate_int [2-13C]Propionate Propionate_ext->Propionate_int Cellular Uptake PropionylCoA [2-13C]Propionyl-CoA Propionate_int->PropionylCoA Acyl-CoA Synthetase MethylmalonylCoA [2,3-13C]Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA [2,3-13C]Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase Succinate [2,3-13C]Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase TCA TCA Cycle Succinate->TCA Experimental Workflow Hyperpolarized 13C MRI Experimental Workflow cluster_prep Probe Preparation cluster_dnp Hyperpolarization cluster_delivery Injection Preparation cluster_mri Imaging & Analysis Formulation 1. Formulate [2-13C]Propionate + Radical Freezing 2. Plunge Freeze in Liquid N2 Formulation->Freezing Polarizer 3. Dynamic Nuclear Polarization (~1.4K, ~90 mins) Freezing->Polarizer Dissolution 4. Rapid Dissolution & Neutralization Polarizer->Dissolution QC 5. Quality Control (pH, Temp, Pol.) Dissolution->QC Injection 6. IV Injection QC->Injection Acquisition 7. Dynamic 13C MRI Data Acquisition Injection->Acquisition Analysis 8. Data Processing & Kinetic Modeling Acquisition->Analysis Maps 9. Generate Metabolic Maps (e.g., Propionate-to-Succinate Rate) Analysis->Maps

Caption: From probe preparation to metabolic map generation.

D. In Vivo MRI Data Acquisition

Rapid and efficient MR pulse sequences are essential to capture the dynamic conversion of the hyperpolarized probe before the signal decays due to T1 relaxation and RF pulses. [3][13] Prerequisites:

  • Animal is anesthetized and positioned within the MRI scanner.

  • A dual-tuned 1H/13C RF coil is used for both proton anatomical imaging and 13C metabolic imaging.

  • An IV line is secured for injection of the hyperpolarized agent.

Protocol:

  • Anatomical Imaging: Acquire high-resolution T2-weighted proton images to serve as an anatomical reference for the metabolic data.

  • Set Acquisition Parameters: The MRI scanner must be configured for 13C acquisition. This includes setting the correct center frequency for the 13C channel. The expected chemical shifts for propionate and succinate will need to be determined, but they will be distinct.

  • Initiate Dynamic Acquisition: Start the dynamic 13C MR sequence just before or concurrently with the injection of the hyperpolarized sodium propionate-2-13C solution.

  • Data Acquisition: Acquire data continuously for 60-120 seconds post-injection. A temporal resolution of 2-5 seconds is typical. [14][15] Recommended Pulse Sequences:

  • Chemical Shift Imaging (CSI) or 3D Echo-Planar Spectroscopic Imaging (EPSI): These sequences acquire both spatial and spectral information, allowing for the simultaneous mapping of propionate and its downstream metabolite, succinate. [16][15]* Metabolite-Specific Imaging (e.g., using spectral-spatial pulses): This approach excites only a single metabolite at a time (e.g., first propionate, then succinate) and uses a rapid imaging readout like EPI. This can offer higher spatial resolution or faster acquisition at the cost of acquiring all metabolites simultaneously. [17]

    Parameter Typical Value (3T System) Rationale
    Sequence Type 3D EPSI / IDEAL Spiral CSI Balances spatial, spectral, and temporal resolution.
    Temporal Resolution 2-5 s Necessary to capture the rapid metabolic conversion kinetics.
    Spatial Resolution 5-10 mm isotropic A compromise to achieve sufficient SNR and temporal resolution.
    Flip Angle Scheme Variable Flip Angle (VFA) A low flip angle at the beginning and increasing over time helps preserve magnetization for later time points. [15]

    | Acquisition Window | 60 - 120 s | Matches the typical lifetime of the hyperpolarized signal. |

IV. Data Analysis and Interpretation

The output of a hyperpolarized 13C experiment is a time-series of 3D spectroscopic data. The goal of analysis is to extract quantitative metabolic information.

Data Processing Pipeline:

  • Data Reconstruction: Reconstruct the raw k-space data into a series of 3D images for each time point and each chemical shift (metabolite). [16]2. Denoising and Phasing: Apply appropriate denoising algorithms and phase correction to the spectral data to improve SNR and allow for accurate quantification. [18]3. Metabolite Quantification: At each voxel and time point, fit the spectral peaks corresponding to [2-13C]propionate and 13C-succinate to determine their respective signal intensities.

  • Kinetic Modeling: Model the time-courses of the propionate and succinate signals on a voxel-by-voxel basis. A common approach is to use a two-site kinetic model:

    d[Succinate]/dt = k_PS * - k_rev *

    Where k_PS is the apparent rate constant of propionate-to-succinate conversion. Given the typically low reverse flux and short acquisition time, a simplified unidirectional model is often sufficient. [19]5. Metabolic Map Generation: Create parametric maps of the rate constant k_PS. These maps can be overlaid on the anatomical proton images to visualize regions of high or low anaplerotic flux.

V. Potential Applications & Future Directions

The ability to non-invasively map propionate metabolism opens up several key research avenues:

  • Oncology: Investigate the role of anaplerosis in tumor growth and response to therapy. Certain cancers may upregulate this pathway to support proliferation, making it a potential therapeutic target. [9]* Metabolic Diseases: Study disorders of fatty acid oxidation and organic acidemias, such as propionic acidemia, where the flux through this pathway is impaired.

  • Cardiology: Assess myocardial substrate metabolism, as the heart can utilize short-chain fatty acids for energy. [20][21]* Neuroscience: Probe astrocyte metabolism and anaplerotic flux in the brain, which is crucial for neurotransmitter synthesis. [6][14] Future work should focus on establishing the T1 relaxation time of hyperpolarized sodium propionate-2-13C in vivo, optimizing pulse sequences for its specific chemical shift, and validating the imaging results with traditional biochemical assays. The translation of this technique to clinical research could provide valuable new insights into metabolic reprogramming in human disease. [2][8][22]

VI. References

  • Zhen J. Wang, Michael A. Ohliger, Peder E. Z. Larson, et al. Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology. 2019;291(2):273-284. [Link]

  • Autry, A. W., Keshari, K. R., & Larson, P. E. Z. Clinical Translation of Hyperpolarized 13C Metabolic Probes for Glioma Imaging. American Journal of Neuroradiology. 2025. [Link]

  • Vaeggemose, M., Schulte, R. F., & Laustsen, C. Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Application. Metabolites. 2021;11(4):219. [Link]

  • Monostori, P., Klinke, G., Richter, S., & Okun, J. G. Biochemical pathway of propionate metabolism (simplified). ResearchGate. 2025. [Link]

  • Autry, A. W., Keshari, K. R., & Larson, P. E. Z. Clinical Translation of Hyperpolarized 13C Metabolic Probes for Glioma Imaging. PubMed. 2025. [Link]

  • Kurhanewicz, J., Vigneron, D. B., Brindle, K., et al. Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology. PubMed. 2019. [Link]

  • Vaeggemose, M., Schulte, R. F., & Laustsen, C. Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Application. OUCI. 2021. [Link]

  • Reichardt, W., Gonzalez-Mendez, R., & Gonzalez, J. E. Metabolic pathways allowing the synthesis of propionate. ResearchGate. 2018. [Link]

  • Rijpstra, A. S., van der Wel, A. M., & van der Graaf, M. MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. MDPI. 2024. [Link]

  • PubChem. Propanoate Metabolism. National Institutes of Health. [Link]

  • Vaeggemose, M., Schulte, R. F., & Laustsen, C. Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Application. PMC. 2021. [Link]

  • Wang, Z. J., Ohliger, M. A., Larson, P. E. Z., et al. Hyperpolarized 13C MRI: State of the Art and Future Directions. RSNA Journals. 2019. [Link]

  • Mishkovsky, M., Anderson, S. E., & Comment, A. Dynamic nuclear polarization of biocompatible 13C-enriched carbonates for in vivo pH imaging. PMC. 2016. [Link]

  • Haller, T., Bóta, B., & Gerlt, J. A. Discovering New Enzymes and Metabolic Pathways: Conversion of Succinate to Propionate by Escherichia coli. ACS Publications. 2000. [Link]

  • Larson, P. E. Z., Chen, H.-Y., Gordon, J. W., & Vigneron, D. B. Hyperpolarized Metabolic MRI—Acquisition, Reconstruction, and Analysis Methods. PMC. 2021. [Link]

  • Jensen, P. R., & Kjær, A. The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer. PMC. 2015. [Link]

  • Biocrates Life Sciences AG. Propionic acid – metabolite. biocrates.com. 2025. [Link]

  • Chaumeil, M. M., Najac, C., & Ronen, S. M. A new horizon of DNP technology: application to in-vivo 13C magnetic resonance spectroscopy and imaging. PubMed Central. 2013. [Link]

  • Merritt, M. E., Harrison, C., & Sherry, A. D. Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. PNAS. 2007. [Link]

  • Brindle, K. M. Imaging metabolism with hyperpolarized (13)C-labeled cell substrates. PubMed. 2015. [Link]

  • Zacharias, N., Sailasuta, N., Chan, H., et al. In vivo imaging and metabolism of hyperpolarized 13C diethyl succinate in mice. ISMRM. 2010. [Link]

  • Gordon, J. W., Vigneron, D. B., & Larson, P. E. Z. Hyperpolarized 13C MRI Data Acquisition and Analysis in Prostate and Brain at UCSF. arXiv.org. 2021. [Link]

  • Comment, A., Merritt, M. E., & Sherry, A. D. Probing cardiac metabolism by hyperpolarized 13C MR using an exclusively endogenous substrate mixture and photo-induced non-persistent radicals. NIH. 2013. [Link]

  • Merritt, M. E., Harrison, C., & Sherry, A. D. Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. PMC. 2007. [Link]

  • Autry, A. W., Chen, H.-Y., & Larson, P. E. Z. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. PMC. 2024. [Link]

  • Autry, A. W., Chen, H.-Y., & Larson, P. E. Z. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. eScholarship. 2024. [Link]

  • Chen, A. P., Kurhanewicz, J., & Vigneron, D. B. Imaging considerations for in vivo 13C metabolic mapping using hyperpolarized 13C-pyruvate. PubMed. 2009. [Link]

  • JoVE. Hyperpolarized 13C Metabolic MRI | Protocol Preview. YouTube. 2022. [Link]

  • Autry, A. W., Chen, H.-Y., & Larson, P. E. Z. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. MDPI. 2024. [Link]

  • Wang, Z. J., Ohliger, M. A., Larson, P. E. Z., et al. Hyperpolarized 13C MRI: State of the Art and Future Directions. PMC. 2019. [Link]

  • Le, Page G. D., Walker, C. M., & Bankson, J. A. Metabolite-Specific Echo Planar Imaging for Preclinical Studies with Hyperpolarized 13C-Pyruvate MRI. MDPI. 2023. [Link]

  • Gordon, J. W., Vigneron, D. B., & Larson, P. E. Z. Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients. PMC. 2018. [Link]

  • Schmidt, A. B., Berner, S., & Schmedt, T. SAMBADENA hyperpolarization of 13C‐Succinate in an MRI: Singlet‐triplet mixing causes polarization loss. ResearchGate. 2025. [Link]

  • UCSF. Hyperpolarized 13C pyruvate MRI for treatment response assessment in pancreatic ductal adenocarcinoma. ClinicalTrials.gov. 2020. [Link]

  • Granlund, K. L., Le, A., & DeBerardinis, R. J. Hyperpolarized Carbon 13 MRI: Clinical Applications and Future Directions in Oncology. PMC. 2023. [Link]

  • Bhattacharya, P., Harris, K., & Ross, B. D. Real Time Molecular Imaging of TCA Cycle Metabolism in vivo By Hyperpolarized 1-13C Diethyl Succinate. PMC. 2009. [Link]

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Metabolic flux analysis (MFA) protocols using sodium propionate-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Metabolic Flux Analysis (MFA) Using Sodium Propionate-2-13C

Core Directive & Scientific Rationale

Metabolic Flux Analysis (MFA) using Sodium Propionate-2-13C is a specialized technique designed to probe anaplerotic flux entering the Tricarboxylic Acid (TCA) cycle at the Succinyl-CoA node. Unlike standard glucose or glutamine tracing—which enter via Pyruvate/Acetyl-CoA or


-Ketoglutarate respectively—propionate provides a direct window into the "lower" TCA cycle and the methylmalonyl-CoA mutase pathway.

Why Propionate-2-13C?

  • Specificity: It bypasses the oxidative decarboxylation steps of Isocitrate Dehydrogenase (IDH) and

    
    -Ketoglutarate Dehydrogenase (
    
    
    
    -KGDH), entering directly as Succinyl-CoA.
  • Anaplerotic Quantification: It allows for the precise calculation of anaplerotic contribution relative to oxidative citrate synthase flux, critical in studying mitochondrial dysfunction, Vitamin B12 dependent pathways, and cancer cell plasticity.

  • Carbon Fate: The C2 label of propionate tracks uniquely into the methylene carbons of Succinate, allowing distinct isotopomer analysis compared to backbone scrambling from glucose.

Mechanistic Basis & Carbon Mapping

To interpret the data, one must understand the atomic transition of the


C label.
  • Entry: Sodium Propionate-2-13C (

    
    ) is converted to Propionyl-CoA.
    
  • Carboxylation: Propionyl-CoA Carboxylase (PCC) adds an unlabeled carbon (from

    
    ) to C2, forming Methylmalonyl-CoA.
    
  • Rearrangement: Methylmalonyl-CoA Mutase moves the carbonyl-SCoA group, creating Succinyl-CoA.

  • TCA Entry: The label from C2 of propionate resides on one of the methylene (

    
    ) carbons of Succinyl-CoA.
    
  • Symmetrization: Upon hydrolysis to Succinate, the molecule becomes symmetric. The label is effectively distributed 50/50 between C2 and C3 of Succinate, but chemically, this appears as a singly labeled M+1 species .

Pathway Visualization:

Propionate_Pathway cluster_TCA TCA Cycle Entry Propionate Propionate-2-13C (C3-C2*-C1) PropionylCoA Propionyl-CoA (C2* Labeled) Propionate->PropionylCoA ACSS2/3 MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA PCC (+CO2) SuccinylCoA Succinyl-CoA (Single Label) MethylmalonylCoA->SuccinylCoA MUT (Vit B12) Succinate Succinate (M+1, Symmetric) SuccinylCoA->Succinate SCS (GTP/ATP) Fumarate Fumarate (M+1) Succinate->Fumarate SDH Malate Malate (M+1) Fumarate->Malate FH OAA Oxaloacetate (M+1) Malate->OAA MDH Citrate Citrate (M+1) OAA->Citrate CS (+Acetyl-CoA)

Figure 1: Carbon transition pathway from Propionate-2-13C into the TCA cycle. Note the entry point at Succinyl-CoA, distinct from Glucose (Pyruvate) or Glutamine (Alpha-KG).

Experimental Protocol

This protocol focuses on adherent mammalian cells (e.g., HEK293, HepG2) but is adaptable for suspension cells or tissue slices.

A. Reagents & Materials
  • Tracer: Sodium Propionate-2-13C (99 atom %

    
    C).
    
  • Base Medium: DMEM or RPMI (glucose/glutamine free if strictly controlling carbon sources, otherwise standard media with dialyzed FBS).

  • Quenching Solution: 80% Methanol (HPLC Grade), pre-chilled to -80°C.

  • Internal Standard: Norvaline or U-

    
    C-Glutamate (to correct for extraction efficiency).
    
B. Tracer Design
ParameterRecommendationRationale
Concentration 0.5 mM – 2.0 mMSufficient to drive flux without inducing toxicity or pH imbalance common with short-chain fatty acids [1].
Labeling Duration Steady State: 24 hoursDynamic: 0, 15, 30, 60 min24h ensures isotopic equilibrium for flux modeling. Dynamic labeling is required for estimation of turnover rates (

).
FBS Dialyzed FBS (10%)Removes background unlabeled propionate/acetate found in standard serum.
C. Step-by-Step Workflow

1. Cell Seeding: Seed cells in 6-well plates (


 cells/well). Incubate overnight to reach 70-80% confluency.

2. Tracer Exchange (T=0):

  • Aspirate old media.

  • Wash 2x with warm PBS (removes residual unlabeled metabolites).

  • Add Warm Media containing 1 mM Sodium Propionate-2-13C .

  • Note: If studying glucose competition, maintain physiological glucose (5 mM).

3. Metabolism & Incubation: Incubate at 37°C, 5% CO


 for the designated time.

4. Quenching & Extraction (Critical Step):

  • Rapidly aspirate media.

  • Immediately add 1 mL -80°C 80% Methanol . (Metabolism stops instantly).

  • Incubate plates on dry ice for 10 minutes.

  • Scrape cells into the methanol and transfer to a centrifuge tube.

  • Vortex vigorously (30 sec). Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer supernatant to a new glass vial.

5. Derivatization (GC-MS Focus):

  • Dry supernatant under nitrogen flow or SpeedVac.

  • Oximation: Add 50

    
    L Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate 30°C for 90 min. (Stabilizes keto-acids like OAA and 
    
    
    
    -KG).
  • Silylation: Add 50

    
    L MTBSTFA + 1% TBDMCS. Incubate 60°C for 60 min.
    
  • Why MTBSTFA? It forms TBDMS derivatives which are more stable and yield cleaner [M-57]

    
     fragments than TMS derivatives [2].
    

Analytical Method: GC-MS Acquisition

Instrument: Agilent 7890/5977 or equivalent single quadrupole GC-MS. Column: DB-5MS or equivalent (30m x 0.25mm x 0.25


m).

Temperature Program:

  • Initial: 100°C (hold 1 min)

  • Ramp: 10°C/min to 160°C

  • Ramp: 5°C/min to 300°C (hold 5 min)

  • Total Run: ~35 mins

SIM (Selected Ion Monitoring) Parameters: Monitor the [M-57]


 fragment (loss of tert-butyl group).
MetaboliteDerivativeTarget Ion (M0)M+1 Ion (Target)
Succinate 2-TBDMSm/z 289m/z 290
Fumarate 2-TBDMSm/z 287m/z 288
Malate 3-TBDMSm/z 419m/z 420
Citrate 4-TBDMSm/z 591m/z 592
Aspartate 3-TBDMSm/z 418m/z 419

Self-Validation Check: Monitor Propionate (if derivatizable) or Lactate (m/z 261) to ensure the system is reading background correctly.

Data Analysis & Interpretation

A. Mass Isotopomer Distribution (MID) Correction

Raw ion intensities must be corrected for natural isotope abundance (C, H, N, O, Si) using a matrix-based correction algorithm (e.g., IsoCor or ChemCalc).

B. Interpreting the Flux

1. The Anaplerotic Ratio: Propionate enters as Succinyl-CoA.[1][2][3] If flux is purely oxidative (cyclic), the label will scramble and dilute. If anaplerosis is high, the enrichment of Malate (M+1) will closely track the theoretical input from Succinyl-CoA.



  • Ratio

    
     1.0:  Indicates rapid equilibration between Succinate and Malate (standard).
    
  • Low Citrate M+1: If Malate M+1 is high but Citrate M+1 is low, it suggests that the labeled OAA (from Malate) is being diluted by unlabeled Acetyl-CoA, or that OAA is exiting via PEPCK (Gluconeogenesis) rather than condensing to Citrate.

2. Differentiating from Pyruvate Carboxylase (PC):

  • PC Flux: Pyruvate

    
     OAA. (Requires labeled Glucose/Pyruvate).[4][5]
    
  • Propionate Flux: Propionyl-CoA

    
     Succinyl-CoA.[1][6]
    
  • Validation: If you use Propionate-2-13C, and see M+1 in Succinate/Malate but no M+1 in Pyruvate/Alanine, you confirm the flux is entering via the Succinyl-CoA node, not via back-flux to Pyruvate [3].

Analysis Workflow:

Analysis_Workflow cluster_Logic Logic Gate RawData Raw GC-MS Data (Ion Intensities) Correction Natural Abundance Correction (IsoCor) RawData->Correction MID Mass Isotopomer Distribution (MID) Correction->MID Check1 Succinate M+1 > 0? MID->Check1 Result1 Valid Propionate Uptake Check1->Result1 Yes Check2 Citrate M+1 present? Result2 TCA Cycling Confirmed Check2->Result2 Yes Result1->Check2 Result3 Flux Calculation (Anaplerosis) Result2->Result3

Figure 2: Logical workflow for validating and interpreting Propionate-2-13C MFA data.

References

  • Des Rosiers, C., et al. (1995). "Mass isotopomer study of anaplerosis from propionate in the perfused rat heart." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

  • Crown, S. B., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link

  • Young, J. D. (2014). "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics. Link

Sources

Application Notes and Protocols for Tracing Metabolic Pathways with Sodium Propionate-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Cellular Metabolism with Stable Isotope Tracers

In the intricate world of cellular biochemistry, understanding the dynamic flow of molecules through metabolic pathways is paramount for elucidating disease mechanisms and developing novel therapeutics. Stable isotope tracing has emerged as a powerful technique to map these metabolic fluxes in real-time. By introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), researchers can follow its journey as it is transformed into various downstream metabolites. This application note provides a comprehensive guide for utilizing sodium propionate-2-¹³C as a precursor to investigate the synthesis of downstream metabolites, offering insights into crucial cellular processes.

Propionate, a three-carbon short-chain fatty acid, is a key metabolic intermediate derived from the catabolism of odd-chain fatty acids, as well as the amino acids valine, isoleucine, methionine, and threonine.[1][2][3] Its entry into central carbon metabolism via propionyl-CoA makes it an excellent probe for studying anaplerosis, the process of replenishing tricarboxylic acid (TCA) cycle intermediates, and gluconeogenesis, the synthesis of glucose from non-carbohydrate sources.[4][5][6] The use of sodium propionate specifically labeled at the second carbon (2-¹³C) allows for precise tracking of this carbon atom as it integrates into the metabolic network.

This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-proven protocols for the successful application of sodium propionate-2-¹³C in metabolic research.

The Metabolic Journey of Propionate-2-¹³C: From Precursor to Product

Upon entering the cell, sodium propionate is activated to its coenzyme A thioester, propionyl-CoA. The ¹³C label at the C-2 position of propionate is now at the C-2 position of propionyl-CoA. From here, propionyl-CoA embarks on a well-defined metabolic path, primarily entering the TCA cycle.

The canonical pathway for propionyl-CoA metabolism in mammals involves its conversion to succinyl-CoA, a key intermediate of the TCA cycle.[7][8][9][10] This conversion occurs through a series of enzymatic reactions:

  • Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, catalyzes the addition of a carboxyl group to the C-2 of propionyl-CoA, forming D-methylmalonyl-CoA.[2]

  • Epimerization: Methylmalonyl-CoA epimerase then converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[7]

  • Isomerization: Finally, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA.[2][7]

The ¹³C label, originally at the C-2 of propionate, is now incorporated into the succinyl-CoA molecule. As succinyl-CoA flows through the TCA cycle, this label is distributed among other cycle intermediates, including fumarate, malate, and oxaloacetate, and can subsequently be incorporated into amino acids (like aspartate and glutamate) and glucose through gluconeogenesis.

An alternative, the methylcitrate pathway, can also metabolize propionyl-CoA, particularly in microorganisms and in certain metabolic disorders in humans.[11] This pathway involves the condensation of propionyl-CoA with oxaloacetate to form methylcitrate.

The following diagram illustrates the primary metabolic fate of sodium propionate-2-¹³C:

propionate_metabolism cluster_cell Cellular Environment cluster_tca TCA Cycle cluster_downstream Downstream Pathways Sodium Propionate-2-13C Sodium Propionate-2-13C Propionyl-CoA-2-13C Propionyl-CoA-2-13C Sodium Propionate-2-13C->Propionyl-CoA-2-13C Propionyl-CoA Synthetase D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA-2-13C->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Fumarate Fumarate Succinyl-CoA->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Succinyl-CoA Gluconeogenesis (Glucose) Gluconeogenesis (Glucose) Oxaloacetate->Gluconeogenesis (Glucose) Amino Acid Synthesis (e.g., Aspartate, Glutamate) Amino Acid Synthesis (e.g., Aspartate, Glutamate) Oxaloacetate->Amino Acid Synthesis (e.g., Aspartate, Glutamate)

Metabolic fate of Sodium Propionate-2-¹³C.

Experimental Design and Protocols

The successful execution of a stable isotope tracing experiment hinges on meticulous planning and execution. This section provides detailed protocols for both in vitro (cell culture) and in vivo studies using sodium propionate-2-¹³C.

In Vitro Protocol: Labeling Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent mammalian cells with sodium propionate-2-¹³C and preparing them for metabolomic analysis.

Materials:

  • Adherent mammalian cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Labeling medium: Complete medium supplemented with a known concentration of sodium propionate-2-¹³C (e.g., 0.5-5 mM, to be optimized for your cell line)

  • Liquid nitrogen

  • -80°C freezer

  • Cell scraper

  • Microcentrifuge tubes

  • Quenching solution: 80% methanol in water, pre-chilled to -80°C.[7][11][12]

  • Extraction solvent: To be determined by the downstream analytical method (e.g., for LC-MS, a common choice is a mixture of methanol, acetonitrile, and water).

Procedure:

  • Cell Culture: Seed cells in appropriate culture vessels (e.g., 6-well or 10-cm plates) and grow to the desired confluency (typically 70-80%). Ensure a sufficient number of cells for robust metabolite detection.

  • Media Exchange: Aspirate the growth medium and wash the cells once with pre-warmed PBS.

  • Initiate Labeling: Add the pre-warmed labeling medium containing sodium propionate-2-¹³C to the cells.

  • Incubation: Incubate the cells for a predetermined time course. The duration of labeling will depend on the metabolic pathways of interest and the turnover rate of the target metabolites. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time.

  • Metabolism Quenching (Critical Step): To halt all enzymatic activity and preserve the metabolic state of the cells, rapid quenching is essential.[4][13][14][15][16]

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Place the culture plate on a bed of dry ice.

    • Add a sufficient volume of -80°C quenching solution (80% methanol) to cover the cell monolayer.

    • Allow the plate to sit on dry ice for 10-15 minutes.

  • Metabolite Extraction:

    • Scrape the frozen cells in the quenching solution using a pre-chilled cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[11]

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.

    • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

    • The dried metabolite pellet can be stored at -80°C until analysis.

    • Reconstitute the dried metabolites in a suitable solvent for your chosen analytical platform (e.g., LC-MS or NMR).

In Vivo Protocol: Administration to a Mouse Model

This protocol provides a general framework for administering sodium propionate-2-¹³C to mice and collecting tissues for metabolomic analysis. All animal procedures should be performed in accordance with institutional guidelines and approved by the relevant animal care and use committee.

Materials:

  • Mice (strain and age appropriate for the study)

  • Sodium propionate-2-¹³C, sterile and dissolved in a physiologically compatible vehicle (e.g., sterile saline)

  • Administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal or intravenous injection)

  • Anesthesia

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • -80°C freezer

  • Homogenization equipment (e.g., bead beater, Dounce homogenizer)

  • Quenching and extraction solvents as described in the in vitro protocol.

Procedure:

  • Acclimatization and Fasting: Acclimate mice to the experimental conditions. A short fasting period (e.g., 4-6 hours) may be necessary to reduce variability from food intake, but the impact of fasting on the metabolic pathways of interest should be considered.[17]

  • Tracer Administration: Administer a bolus of sodium propionate-2-¹³C via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). The dosage should be optimized based on pilot studies to achieve sufficient labeling of target metabolites. A typical oral gavage dose might be in the range of 100-200 mg/kg.[18][19][20]

  • Time Course and Tissue Collection: At predetermined time points after administration (e.g., 15, 30, 60, 120 minutes), anesthetize the mice.

  • Tissue Harvest and Quenching: Rapidly dissect the tissues of interest (e.g., liver, kidney, heart, brain) and immediately freeze-clamp them in liquid nitrogen to quench metabolism.[21]

  • Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.

  • Metabolite Extraction from Tissues:

    • Weigh the frozen tissue.

    • Homogenize the tissue in a pre-chilled tube with a pre-chilled extraction solvent (e.g., 80% methanol) using a bead beater or other appropriate homogenizer. Maintain the sample on ice or dry ice throughout the homogenization process.

    • Follow steps 6 and 7 of the in vitro protocol for centrifugation, collection of the supernatant, drying, and reconstitution of the metabolite extract.

Analytical Methodologies: Detecting the ¹³C Label

The analysis of ¹³C-labeled metabolites requires sensitive and specific analytical techniques. The two most common platforms are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). When a metabolite is labeled with ¹³C, its mass increases by one for each incorporated ¹³C atom. This mass shift allows for the detection and quantification of labeled isotopologues.

  • Sample Preparation: The extracted and dried metabolites are typically reconstituted in a solvent compatible with the chromatography system (e.g., liquid chromatography, LC, or gas chromatography, GC) that is coupled to the mass spectrometer.

  • Data Acquisition: The mass spectrometer is operated to detect the different isotopologues of the target metabolites. For example, for a metabolite with three carbons, the unlabeled form (M+0) and the single-labeled form (M+1) would be monitored.

  • Data Analysis: The relative abundance of each isotopologue is determined from the mass spectra. This data can be used to calculate the fractional enrichment of the ¹³C label in each metabolite pool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules and can be used to determine the specific position of the ¹³C label within a metabolite.[6][22][23][24][25][26]

  • Sample Preparation: Dried metabolite extracts are reconstituted in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: ¹³C NMR or ¹H-¹³C heteronuclear correlation spectra are acquired. The presence of a ¹³C atom at a specific position in the molecule will result in characteristic signals in the NMR spectrum.

  • Data Analysis: The NMR spectra are analyzed to identify the labeled metabolites and to determine the positional enrichment of the ¹³C label.

Data Presentation and Interpretation

The data obtained from MS or NMR analysis can be presented in tables to clearly summarize the enrichment of the ¹³C label in various downstream metabolites.

Table 1: Fractional ¹³C Enrichment in Key Metabolites Following Sodium Propionate-2-¹³C Labeling in Cultured Hepatocytes

MetaboliteTime Point 1 (e.g., 1 hr)Time Point 2 (e.g., 4 hrs)Time Point 3 (e.g., 8 hrs)
Propionyl-CoAM+1: 85%M+1: 88%M+1: 90%
Methylmalonyl-CoAM+1: 75%M+1: 80%M+1: 82%
Succinyl-CoAM+1: 30%M+1: 45%M+1: 55%
MalateM+1: 15%M+1: 25%M+1: 35%
AspartateM+1: 10%M+1: 18%M+1: 25%
GlucoseM+1: 2%M+1: 5%M+1: 8%

Note: The values presented are hypothetical and will vary depending on the experimental conditions and cell type.

Table 2: Isotopologue Distribution of Succinyl-CoA at Different Propionate Concentrations

Propionate-2-¹³C Conc.M+0 (Unlabeled)M+1M+2M+3
0 mM98%1.5%0.5%0%
0.5 mM65%30%4%1%
2 mM40%50%8%2%

Data adapted from studies on perfused rat hearts, demonstrating the anaplerotic contribution of propionate to the TCA cycle.[5][8]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in a typical stable isotope tracing experiment using sodium propionate-2-¹³C.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture / Animal Model Labeling Introduce 13C-Tracer Cell_Culture->Labeling Tracer_Prep Prepare Sodium Propionate-2-13C Solution Tracer_Prep->Labeling Incubation Time Course Incubation Labeling->Incubation Quenching Rapid Metabolism Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis_Platform LC-MS or NMR Analysis Extraction->Analysis_Platform Data_Processing Data Processing & Isotopologue Analysis Analysis_Platform->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

General workflow for stable isotope tracing experiments.

Conclusion and Future Perspectives

The use of sodium propionate-2-¹³C as a metabolic tracer offers a powerful approach to dissect the complexities of central carbon metabolism. By following the fate of the ¹³C label, researchers can gain valuable insights into anaplerotic and gluconeogenic fluxes, which are often perturbed in diseases such as cancer, diabetes, and inherited metabolic disorders. The protocols and guidelines presented in this application note provide a robust framework for designing and executing these experiments.

Future advancements in analytical technologies, such as high-resolution mass spectrometry and advanced NMR techniques, will further enhance the sensitivity and resolution of stable isotope tracing studies. The integration of metabolomic data with other 'omic' datasets, such as genomics and proteomics, will provide a more comprehensive understanding of cellular function and dysfunction. The continued application of these powerful techniques will undoubtedly accelerate the discovery of novel therapeutic targets and biomarkers for a wide range of human diseases.

References

  • PubChem. (n.d.). Propanoate Metabolism. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, October 29). Gluconeogenesis. Retrieved from [Link]

  • Atlas. (n.d.). What is propionyl CoA and when is it produced during fatty acid oxidation?. Retrieved from [Link]

  • Kasumov, T., Cendrowski, A. V., David, F., Jobbins, K. A., Anderson, V. E., & Brunengraber, H. (2007). Mass isotopomer study of anaplerosis from propionate in the perfused rat heart. Archives of biochemistry and biophysics, 463(1), 110–117. Retrieved from [Link]

  • Kasumov, T., Cendrowski, A. V., David, F., Jobbins, K. A., Anderson, V. E., & Brunengraber, H. (2007). Mass isotopomer study of anaplerosis from propionate in the perfused rat heart. PubMed. Retrieved from [Link]

  • Agilent. (n.d.). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. Retrieved from [Link]

  • Ye, Y., et al. (2011). A direct cell quenching method for cell-culture based metabolomics. Metabolomics, 7(4), 523-530. Retrieved from [Link]

  • Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Methods in molecular biology (Clifton, N.J.), 2037, 81–101. Retrieved from [Link]

  • Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. PubMed. Retrieved from [Link]

  • MSU Mass Spectrometry Facility. (2022, February 2). Protocol: Metabolite Extraction from Cells. Retrieved from [Link]

  • Lane, A. N., Fan, T. W., & Higashi, R. M. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 633. Retrieved from [Link]

  • De-Oliveira, F. V., et al. (2016). High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. Analytical chemistry, 88(23), 11594–11601. Retrieved from [Link]

  • Li, W., et al. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. Retrieved from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Targeted metabolomic methods for 13C stable isotope labeling with uniformly labeled glucose and glutamine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Metabolites, 3(4), 1019–1037. Retrieved from [Link]

  • Li, Y., et al. (2014). Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications. Analytical biochemistry, 465, 10-17. Retrieved from [Link]

  • National Institute of Standards and Technology. (2019, August 29). Practical Guidelines to 13C-based NMR Metabolomics. Retrieved from [Link]

  • Jeffrey, F. M., et al. (1998). TCA cycle kinetics in the rat heart by analysis of13C isotopomers using indirect1H[13C] detection. American Journal of Physiology-Heart and Circulatory Physiology, 275(4), H1374-H1385. Retrieved from [Link]

  • The Medical Biochemistry Page. (2023, December 16). Propionic Acidemia. Retrieved from [Link]

  • Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine. American Journal of Physiology-Heart and Circulatory Physiology, 317(2), H358-H370. Retrieved from [Link]

  • Li, K., et al. (2020). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 10(3), 114. Retrieved from [Link]

  • Giraudeau, P., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4585–4591. Retrieved from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). Metabolomics Core -BCM. Retrieved from [Link]

  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Wollongong. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

  • Le, A., & Lane, A. N. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology (Clifton, N.J.), 1601, 131–142. Retrieved from [Link]

  • Tugarinov, V., & Kay, L. E. (2007). Fractional ¹³C enrichment of isolated carbons using [1-¹³C]- or [2-¹³C]-glucose facilitates the accurate measurement of dynamics at ¹³C sites in proteins. Journal of biomolecular NMR, 38(3), 199–212. Retrieved from [Link]

  • Pouteau, E., et al. (2001). Acetate, propionate and butyrate in plasma: Determination of the concentration and isotopic enrichment by gas chromatography/mass spectrometry with positive chemical ionization. Journal of mass spectrometry, 36(7), 798-804. Retrieved from [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189–201. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic presentation of the propionyl-CoA metabolism. Retrieved from [Link]

  • Faubert, B., et al. (2017). Physiological impact of in vivo stable isotope tracing on cancer metabolism. Biochimica et biophysica acta. Reviews on cancer, 1868(1), 1–10. Retrieved from [Link]

  • da Silva, C. S., et al. (2023). Sodium propionate modulates gut microbiota and blood parameters in healthy mice. Frontiers in immunology, 14, 1184913. Retrieved from [Link]

  • de Faria, E. P., et al. (2025, February 19). Sodium propionate decreases implant-induced foreign body response in mice. PLOS One. Retrieved from [Link]

  • da Silva, C. S., et al. (2026, January 15). Sodium propionate modulates gut microbiota and blood parameters in healthy mice. Research Square. Retrieved from [Link]

  • ISMRM. (n.d.). Propionate as a Probe For Myocardial Metabolism – A Biochemical and Hyperpolarized MR Study. Retrieved from [Link]

  • Chapman, K. A., et al. (1994). Measurement of propionate turnover in vivo using sodium [2H5]propionate and sodium [13C]propionate. Biomedical & environmental mass spectrometry, 23(10), 631–636. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. GeneReviews. Retrieved from [Link]

  • Wikipedia. (2024, November 1). Propionyl-CoA carboxylase. Retrieved from [Link]

  • Fiveable. (n.d.). Propionyl-CoA Definition - Organic Chemistry Key Term. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving signal-to-noise ratio in sodium propionate-2-13C NMR

Technical Support Center: Sodium Propionate-2- C SNR Optimization

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Signal-to-Noise Ratio (SNR) Enhancement

Introduction: The Physics of Your Molecule

Sodium Propionate-2-

  • Target Nucleus:

    
    C at position 2 (Methylene, 
    
    
    ).
  • Relaxation Mechanism: Dominantly Dipole-Dipole (DD) interaction with the two attached protons.

  • NOE Potential: High. Because it is protonated, it can achieve a theoretical signal enhancement of up to ~3x (1 +

    
    ) via the Nuclear Overhauser Effect (NOE).
    

Module 1: Sample Preparation (The Foundation)

Q: I have limited labeled material (approx. 2-5 mg). How do I maximize signal without buying a cryoprobe?

A: You must optimize the filling factor . In standard 5mm tubes, a small mass dissolved in the standard 600µL results in low concentration. If you reduce the volume to increase concentration, you risk magnetic susceptibility mismatch at the coil edges (poor shimming).

The Solution: Susceptibility-Matched Microtubes (Shigemi) Standard tubes require a solvent column of ~40-50mm to prevent field inhomogeneity. Shigemi tubes use glass plugs matched to the magnetic susceptibility of your solvent (e.g.,


Tube TypeRequired VolumeConcentration FactorRelative SNR Gain*
Standard 5mm 550 - 600 µL1x (Baseline)1.0x
3mm Microtube 160 - 200 µL~3x~1.7x
Shigemi 5mm 280 - 300 µL~2x~1.4x
Shigemi (Low Vol) < 200 µL~3x~1.7x

*Note: SNR scales linearly with concentration but only as the square root of scans (

1

Protocol:

  • Dissolve Sodium Propionate-2-

    
    C in the minimum volume (e.g., 200 µL 
    
    
    ).
  • Transfer to a Shigemi tube matched for

    
    .
    
  • Insert the matching glass plunger until it touches the liquid surface, ensuring no air bubbles remain in the active volume.

Module 2: Acquisition Parameters (The Optimization)

Q: My peaks are weak. Should I just increase the number of scans (NS)?

A: Not immediately. Increasing NS yields diminishing returns. You must first optimize the Repetition Rate and NOE .

The Nuclear Overhauser Effect (NOE)

Since your target is the C2 methylene, it has efficient relaxation pathways via its protons. You should use a pulse sequence that maintains proton irradiation during the relaxation delay (

  • Standard Decoupling (zgpg30/Power-Gated): Decoupler is ON during acquisition (to remove splitting) AND during delay (to build NOE).

    • Result: Signal increases significantly (up to 200% enhancement).[2]

    • Trade-off: Integration is not quantitative (peak areas are distorted).[3]

  • Inverse Gated (zgig): Decoupler is OFF during delay.

    • Result: No NOE enhancement. Lower SNR.

    • Use case: Only if you strictly need quantitative integration.

The Ernst Angle & Repetition Rate

For maximum SNR per unit time, you should not wait for full relaxation (


Logic Flow: The C2 carbon likely has a

  • If

    
     (relaxation delay) is short (e.g., 1-2s), a 
    
    
    pulse will saturate the signal.
  • Recommendation: Use a

    
     pulse with a short delay (
    
    
    ).

Visualization: Optimization Logic

SNR_OptimizationStartLow SNR on Propionate-2-13CCheck_SampleIs Sample Mass Limited?Start->Check_SampleTube_ChoiceUse Shigemi Tube(Concentration ↑)Check_Sample->Tube_ChoiceYes (<5mg)Check_QuantIs QuantitativeIntegration Required?Check_Sample->Check_QuantNo (Sufficient Mass)Tube_Choice->Check_QuantNOE_PathMaximize NOE(Power Gated Decoupling)Check_Quant->NOE_PathNo (Qualitative/Detection)Quant_PathInverse Gated(Long d1, No NOE)Check_Quant->Quant_PathYes (Flux Analysis)Pulse_OptOptimize Repetition Rate(Ernst Angle)NOE_Path->Pulse_OptResultAcquire SpectrumQuant_Path->ResultPulse_Opt->Result

Caption: Decision tree for optimizing SNR based on sample limitations and analytical requirements.

Module 3: Processing & Hardware (The Refinement)

Q: Can I improve SNR after the experiment is finished?

A: Yes, through Exponential Multiplication (LB) .

In the processing software (TopSpin, MestReNova), apply a Window Function.

  • Parameter: Line Broadening (LB).

  • Setting: Set LB equal to the natural linewidth of the peak (usually 1.0 to 3.0 Hz for

    
    C).
    
  • Effect: This suppresses the noise (which is high frequency) while retaining the signal.

  • Warning: Too much LB (>5 Hz) will broaden the peak and reduce resolution.

Q: What if standard NMR is simply too slow for my metabolic flux study?

A: If you are tracking real-time metabolism of Sodium Propionate, standard NMR is insufficient. You require Dissolution Dynamic Nuclear Polarization (d-DNP) .[4][5]

The "Nuclear Option": Dissolution DNP Sodium Propionate is a classic substrate for DNP. This technique hyperpolarizes the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

  • Enhancement: >10,000x SNR.

  • Time Resolution: Allows acquisition of a spectrum every 1-3 seconds.

  • Specifics for Propionate-2-

    
    C: 
    
    • The C2 position retains polarization well (long

      
       in low field transfer), but C1 (Carbonyl) is often preferred for DNP due to even longer 
      
      
      (lack of protons).
    • However, if you must use C2, ensure the transfer from polarizer to magnet is automated and fast (<4s) to minimize relaxation loss.

Module 4: Troubleshooting FAQ

Q: I see a large background signal or "hump" in the baseline.

  • Cause: This is often the glass of the tube or the probe background if the sample volume is too low and the coil is detecting empty space/glass.

  • Fix: Use a Shigemi tube (glass is magnetically silent/matched) or ensure depth is at least 40mm in a standard tube.

Q: My C2 peak is a triplet. I thought it should be a singlet?

  • Cause: Your proton decoupling is OFF or insufficient. The C2 carbon is splitting due to the two attached protons (

    
     Hz).
    
  • Fix: Verify the decoupler (O1P) is centered on the proton spectrum and the power level (PL9/PL12) is sufficient for WALTZ-16 decoupling.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: sensitivity enhancement and NOE).

  • BenchChem. (2025). Troubleshooting Low Signal-to-Noise in 13C NMR Spectra. Link

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158–10163. (Foundational paper for DNP). Link

  • University of Ottawa NMR Facility. (2008). Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra. Link

  • Shigemi, Inc. (n.d.). Shigemi NMR Tube properties and susceptibility matching. Link

Minimizing background interference in 13C propionate mass spec analysis

Author: BenchChem Technical Support Team. Date: February 2026

This resource provides in-depth, field-proven troubleshooting strategies and preventative protocols. Our approach is grounded in explaining the causality behind experimental choices, empowering you to not only solve current issues but also prevent future ones.

Section 1: Troubleshooting Common Interference Issues (Q&A)

This section addresses the most pressing issues encountered during ¹³C propionate analysis. We will walk through a logical process of diagnosis and resolution.

Q1: My baseline is excessively noisy and my signal-to-noise ratio is poor. What are the primary causes and how do I systematically identify the source?

A1: A high baseline noise is a common issue that can mask low-abundance analytes and compromise quantification.[1] The source of the noise can be electronic, but it is most often chemical contamination from your system or samples. The key is to isolate the source systematically.

Causality: A mass spectrometer is designed to detect ions. Any molecule that can be ionized under the source conditions will be detected. A noisy baseline indicates a high, constant influx of various ionizable molecules, which can originate from solvents, tubing, sample matrix, or the ambient laboratory environment.[2][3]

Systematic Diagnosis Workflow:

Follow this workflow to pinpoint the origin of the contamination. This process involves sequentially simplifying the system to isolate the problematic component.

cluster_0 Troubleshooting High Background Noise start Start: High Background Detected infusion 1. Disconnect LC. Infuse mobile phase directly into MS. start->infusion noise_persists Noise Persists? infusion->noise_persists lc_check 2. Reconnect LC. Run blank gradient (no injection). noise_persists->lc_check No ms_issue Source is MS or Gas Supply noise_persists->ms_issue Yes noise_returns Noise Appears? lc_check->noise_returns sample_check 3. Inject a solvent blank (e.g., LC-MS grade water/ACN). noise_returns->sample_check No lc_issue Source is LC (Solvents, Tubing, Degasser) noise_returns->lc_issue Yes noise_in_blank Noise in Blank? sample_check->noise_in_blank sample_issue Source is Sample Prep or Matrix noise_in_blank->sample_issue No autosampler_issue Source is Autosampler (Needle, Wash Solvents, Vial) noise_in_blank->autosampler_issue Yes

Caption: Systematic workflow for isolating the source of high background noise.

Actionable Steps:

  • Isolate the Mass Spectrometer: Disconnect the LC from the MS and directly infuse your mobile phase using a syringe pump. If the background remains high, the contamination is within the MS, the gas supply, or the infusion line itself.[2]

  • Evaluate the LC System: If the MS is clean, reconnect the LC. Run a gradient with your mobile phase without any injection. If the noise appears, the source is your mobile phase, solvent bottles, or LC tubing.[2]

  • Check the Autosampler and Sample Path: If the LC system runs clean, inject a blank solvent. If contamination appears now, the source is likely the injection needle, wash solvents, or vials.

Q2: I'm observing persistent, non-labeled peaks at specific m/z values in all my samples, including blanks. How can I identify and eliminate these chemical contaminants?

A2: These are classic signs of chemical background contamination. Common sources include plasticizers, polymers, and detergents from laboratory equipment and solvents.[4][5] Identifying the specific ion is the first step to tracing its origin.

Causality: Many common laboratory materials contain non-volatile or semi-volatile organic compounds that can leach into your samples or mobile phases.[5] Plasticizers like phthalates are ubiquitous in plasticware, while siloxanes can originate from silicone tubing or septa. These compounds ionize readily, especially in ESI sources, and appear as consistent background ions.[2]

Identification and Elimination Protocol:

  • Identify the Ion: Use a common contaminants database to match the m/z of the interfering peak. This often provides clues to the source (see Table 1 below).

  • Solvent and Reagent Audit:

    • Switch to the highest purity solvents available (e.g., LC-MS grade).[3] Prepare fresh mobile phases daily.

    • Avoid using plastic containers or bottles for mobile phase storage; prefer glass or specialized PTFE bottles.[2]

    • If using additives like formic acid or ammonium acetate, ensure they are from a high-purity source and use them at the lowest effective concentration.

  • Glassware and Plasticware Hygiene:

    • Never wash glassware for MS analysis in a dishwasher, as detergents are a major source of contamination.[2] Hand-wash with an appropriate solvent rinse.

    • Minimize the use of plasticware. If necessary, use polypropylene (PP) tubes, which are generally cleaner than polystyrene. Pre-rinse all tubes and tips with your sample solvent.

    • Use low-binding tubes and filter pipette tips to prevent both analyte loss and contamination.[6]

  • System Purge: Once the suspected source is removed, perform a system flush with a strong, clean solvent mixture (e.g., 50:50 isopropanol:acetonitrile) to purge the contaminant from the LC and MS.

Q3: My calculated ¹³C enrichment seems inaccurate or inconsistent, suggesting interference with my isotopologue peaks. What could be causing this?

A3: Inaccurate enrichment calculations can arise from two primary issues: (1) Overlap of an isobaric interference with one of your ¹³C propionate isotopologues, or (2) incorrect accounting for the natural abundance of ¹³C in both your analyte and potential matrix components.

Causality: The mass spectrometer separates ions based on their mass-to-charge ratio. An unrelated background ion with the same nominal mass as a ¹³C-labeled propionate molecule (an isobaric interference) will be indistinguishable by a low-resolution instrument and will artificially inflate the peak area of that isotopologue. Furthermore, every carbon-containing molecule has a natural ¹³C abundance of ~1.1%, creating M+1, M+2, etc., peaks that must be mathematically corrected for accurate tracer analysis.[7]

Troubleshooting Steps:

  • High-Resolution Mass Analysis: If available, use a high-resolution mass spectrometer (e.g., Orbitrap, TOF). This can often resolve your labeled analyte from an isobaric interference based on their exact mass difference.

  • Chromatographic Separation: Optimize your LC method to separate the propionate peak from the co-eluting interference. Adjust the gradient, change the column chemistry, or modify the mobile phase pH.

  • MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to isolate your propionate precursor ion and monitor a specific, unique fragment ion. This is a highly effective way to eliminate interference, as it is unlikely the contaminant will have the same precursor mass and produce the same fragment ion.[1]

  • Natural Abundance Correction: Use a robust software algorithm to correct for the contribution of natural ¹³C abundance. This is critical and should be applied to all samples, including your unlabeled controls, to establish the baseline isotopic distribution.[7]

Q4: I suspect matrix effects are suppressing my propionate signal. How can I confirm and mitigate this?

A4: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of your target analyte, typically leading to signal suppression.[1][8]

Causality: In electrospray ionization (ESI), analytes compete for access to the droplet surface to become ionized. Abundant matrix components can outcompete the analyte, reducing its ionization efficiency and thus its measured signal intensity.[8]

Confirmation and Mitigation Strategy:

  • Post-Column Infusion Test: To confirm matrix effects, perform a post-column infusion experiment. Continuously infuse a standard solution of propionate into the MS source while injecting a blank matrix sample (an extract from unlabeled cells/tissue). A dip in the propionate signal at the retention time of your analyte confirms ion suppression.

  • Improve Sample Cleanup: The most effective mitigation is to remove the interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): Use an SPE cartridge with chemistry tailored to retain propionate while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): Optimize an LLE protocol to selectively extract propionate into a clean solvent phase.

  • Optimize Chromatography: Improve the separation between propionate and the bulk of the matrix components. A longer column, a shallower gradient, or a different stationary phase can be effective.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for correcting matrix effects is to use a ¹³C-labeled version of propionate as an internal standard.[9] Since the SIL-IS has nearly identical chemical properties, it will co-elute and experience the same degree of ion suppression as the analyte. By calculating the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized.[6] It is recommended to use an internal standard with at least three ¹³C atoms to clearly distinguish it from the natural abundance isotopologues of the analyte.[10]

Section 2: Proactive Protocols for Minimizing Interference

Preventing interference is always more effective than trying to remove it post-acquisition.[2]

Protocol 1: Rigorous Sample Preparation for ¹³C Propionate Tracer Studies

This protocol outlines a workflow designed to minimize the introduction of contaminants during sample processing.

cluster_1 Clean Sample Preparation Workflow quench 1. Metabolic Quenching (e.g., Flash freeze in liquid N2) extract 2. Extraction (Ice-cold, high-purity 80% Methanol) Add SIL-IS quench->extract vortex 3. Homogenization (Vortex/sonicate at 4°C) extract->vortex centrifuge 4. Protein Precipitation (Centrifuge >10 min at 4°C) vortex->centrifuge supernatant 5. Collect Supernatant (Use pre-cleaned gel-loading tips) centrifuge->supernatant dry 6. Dry Down (Vacuum concentrator) supernatant->dry reconstitute 7. Reconstitution (Fresh LC-MS grade mobile phase A) dry->reconstitute filter 8. Final Filtration (Optional) (Use MS-certified syringe filter) reconstitute->filter analyze Analyze filter->analyze

Caption: A workflow for sample preparation designed to minimize contamination.

Step-by-Step Methodology:

  • Metabolic Quenching: Immediately halt enzymatic activity by flash-freezing cell pellets or tissues in liquid nitrogen.[11]

  • Extraction:

    • Perform all steps on ice.

    • Add a pre-chilled (-80°C) extraction solvent of 80:20 Methanol:Water (LC-MS grade).[11]

    • At this stage, spike in your ¹³C-labeled propionate internal standard.[11]

  • Homogenization: Vortex vigorously or sonicate to ensure complete lysis and extraction.

  • Precipitation: Centrifuge samples at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.[11]

  • Supernatant Transfer: Carefully transfer the supernatant containing your metabolites to a new, pre-labeled low-binding microcentrifuge tube.

  • Drying: Dry the extract completely using a vacuum concentrator (SpeedVac). Avoid high heat.

  • Reconstitution: Reconstitute the dried pellet in a small, precise volume of your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration (If Necessary): If samples contain visible particulates, filter using a MS-certified syringe filter designed for low extractables.[12]

Section 3: Frequently Asked Questions (FAQs)
  • Q: What are the most common sources of background ions in LC-MS?

    • A: The most common sources can be categorized as: (1) Solvents and Additives : Impurities in water or organic solvents, and additives like TFA or formic acid. (2) Plasticizers and Polymers : Leached from tubes, plates, and solvent lines (e.g., phthalates, polyethylene glycol - PEG).[5] (3) System-Related : Siloxanes from seals, pump oils, and column bleed. (4) Environmental : Ambient lab air can introduce contaminants into an open source design.[2] (5) Sample-Related : High-abundance matrix components like phospholipids or salts from buffers.[5]

  • Q: How do I choose the right solvents and reagents?

    • A: Always use the highest grade available, typically labeled "LC-MS Grade" or "Hypergrade".[5] These solvents are filtered and tested for low levels of metals and organic impurities that can form adducts or create background noise. Prepare mobile phases fresh and store them in glass or PTFE containers.

  • Q: What is the role of a "blank" injection and how should I interpret it?

    • A: A blank injection (usually injecting your reconstitution solvent) is a critical diagnostic tool. It represents the background signal of your LC-MS system itself. An ideal blank has a flat baseline with minimal peaks. If you see significant peaks in your blank, it indicates contamination in your solvent, autosampler, or LC system.[13] You should run blanks periodically throughout a sample sequence to monitor for carryover and system contamination.

  • Q: Can software-based background subtraction solve all my interference problems?

    • A: No. While background subtraction algorithms are powerful tools for data cleanup, they should be seen as a final polish, not a primary solution.[14][15] These algorithms typically work by subtracting the signal from a blank or control sample, but they can be imperfect, especially with variable contamination or low-level signals.[14] The best practice is always to minimize the interference at the source through clean chemistry and proper sample preparation.[2]

Section 4: Reference Tables
Table 1: Common Background Contaminants in Positive ESI Mode
m/z (Monoisotopic)Ion TypeCompound Name/ClassCommon Source(s)
118.0862[M+H]⁺Triethylamine (TEA)Common mobile phase additive/contaminant
149.0233[M+H]⁺Phthalic AnhydrideBreakdown product of phthalate plasticizers
279.1596[M+H]⁺Dibutyl Phthalate (DBP)Plasticizer from tubes, films, containers[5]
391.2848[M+H]⁺Dioctyl Phthalate (DOP)Plasticizer from tubes, films, containers
various[M+Na]⁺Sodium AdductsGlassware, buffers, water purity[2]
various[M+K]⁺Potassium AdductsGlassware, buffers, water purity[2]
repeating[M+H]⁺Polyethylene Glycol (PEG)Ubiquitous polymer, detergents, cosmetics[5]
repeating[M+H]⁺Polydimethylsiloxane (PDMS)Silicone tubing, septa, pump oil, sealings[2]

This table is adapted from common contaminant lists.[2][5][16]

References
  • MS VISION. (n.d.). MS VISION TECH TIPPS SERIES PART I — COMMON BACKGROUND IONS IN LC-MS. MS VISION. Retrieved from [Link]

  • Xue, J., et al. (2005). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved from [Link]

  • Zhang, H., et al. (2008). An algorithm for thorough background subtraction from high-resolution LC/MS data: application for detection of glutathione-trapped reactive metabolites. Journal of Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2017). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?. ResearchGate. Retrieved from [Link]

  • Li, F., et al. (2022). Integrating Background Subtraction and Metabolomics Technology to Study the Difference of Serum Chemical Profile Before and After Compatibility of Radix Bupleuri-Radix Paeoniae Alba. Pharmacognosy Magazine. Retrieved from [Link]

  • Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. Retrieved from [Link]

  • Zhang, H., et al. (2009). Algorithm for Thorough Background Subtraction of High-Resolution LC/MS Data: Application to Obtain Clean Product Ion Spectra from Nonselective Collision-Induced Dissociation Experiments. Analytical Chemistry. Retrieved from [Link]

  • Waters. (n.d.). Mass Spec contamination issue - High background - WKB3420. Waters Knowledge Base. Retrieved from [Link]

  • Nelson, G. C. (1984). Background subtraction techniques in surface analysis. AIP Publishing. Retrieved from [Link]

  • Nitrosamines Exchange. (2022). Background noise in UPLC-MS/MS experience?. Nitrosamines Exchange Community. Retrieved from [Link]

  • LI-COR Biosciences. (2024, September 23). Background Subtraction | Data Analysis and Basic Quantification. YouTube. Retrieved from [Link]

  • Al-Masri, M., & Krishnamurthy, P. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods and Protocols. Retrieved from [Link]

  • University of Washington Proteomics Resource (UWPR). (n.d.). ESI Common Background Ions. UWPR. Retrieved from [Link]

  • Unknown. (2021). Sample preparation in metabolomics. SlidePlayer. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Retrieved from [Link]

  • Kumar, A., et al. (2025). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. MDPI. Retrieved from [Link]

  • Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Doc Brown's. Retrieved from [Link]

  • Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. Retrieved from [Link]

  • Chen, Y., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. Retrieved from [Link]

  • Oehler, D., et al. (2012). Mass spectrometric identification of 13C-labeled metabolites during anaerobic propanoic acid oxidation. Helvetica Chimica Acta. Retrieved from [Link]

  • Metallo, C. M., et al. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. Retrieved from [Link]

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Technical Support Center: Precision Tracing with Sodium Propionate-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Metabolic Tracing Support Hub. Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Tracer Recycling & Isotopologue Scrambling in TCA Anaplerosis

Core Directive: The "Recycling" Challenge

Why is my data confusing? You are likely observing "scrambled" isotopologues that do not match a linear pathway map. When using Sodium Propionate-2-13C , the primary challenge is distinguishing between direct anaplerotic entry (Propionate


 Succinyl-CoA) and TCA cycle recycling  (Succinyl-CoA 

OAA

Citrate

...).

Because the TCA cycle is a loop, not a line, the label you introduce at Succinyl-CoA eventually becomes Oxaloacetate (OAA). If that OAA condenses with Acetyl-CoA to form Citrate, your tracer has "recycled." This creates a background of labeled intermediates that can mask the flux you are trying to measure.

The Mechanism: Symmetry & Scrambling

To interpret your Mass Spectrometry (MS) or NMR data, you must understand the carbon transitions.

The Critical "Symmetry Step"
  • Entry: Propionate-2-13C enters as Propionyl-CoA (labeled at C2).

  • Conversion: It becomes Methylmalonyl-CoA , then Succinyl-CoA .[1][2]

    • Note: At this stage, the label is distinct (specific carbon).

  • The Scramble: Succinyl-CoA converts to Succinate .[3]

    • Crucial: Succinate is a symmetric molecule . The enzyme Succinate Dehydrogenase cannot distinguish between the "head" and "tail" of the molecule.

    • Result: The

      
      C label, originally at a fixed position, randomizes 50/50 between the C2 and C3 positions of the subsequent Malate and OAA.
      
Pathway Visualization

The following diagram illustrates the label propagation and the "danger zone" where recycling confuses the data.

Propionate_Metabolism cluster_legend Legend Propionate Sodium Propionate-2-13C (Tracer Input) PropionylCoA Propionyl-CoA (C2 Labeled) Propionate->PropionylCoA ACSS2/3 SuccinylCoA Succinyl-CoA (Anaplerotic Entry) PropionylCoA->SuccinylCoA PCC & Mutase (Label preserved) Succinate Succinate (SYMMETRY POINT) SuccinylCoA->Succinate SCS Fumarate Fumarate (Randomized Label) Succinate->Fumarate SDH (Scrambling) Malate Malate (M+1) Fumarate->Malate OAA Oxaloacetate (OAA) (50% C2 / 50% C3) Malate->OAA Citrate Citrate (Recycling Indicator) OAA->Citrate CS (Recycling Step) Gluconeogenesis Gluconeogenesis (PEP M+1) OAA->Gluconeogenesis PEPCK Citrate->SuccinylCoA TCA Turn 2 (Label Dilution) key Blue: Tracer Input | Green: Direct Entry | Red: Scrambling/Recycling

Caption: Carbon transition map showing the critical symmetry randomization at Succinate and the divergence point at OAA where recycling (Citrate formation) competes with Gluconeogenesis.

Troubleshooting Guide: Diagnostics & Solutions

Issue A: "My Citrate M+1 signal is unexpectedly high."

Diagnosis: This is the hallmark of Tracer Recycling .

  • Cause: The Propionate-derived OAA (M+1) has condensed with unlabeled Acetyl-CoA (from glucose/fatty acids) to form Citrate (M+1).

  • Why it matters: If you are trying to measure only the anaplerotic flux (Propionate

    
     Succinyl-CoA), high Citrate labeling indicates you are running the experiment too long or assuming a steady state where none exists.
    
  • The Fix:

    • Switch to INST-MFA (Isotopically Non-Stationary MFA): Harvest samples at earlier time points (e.g., 5, 15, 30 mins) before the label has time to complete a full TCA turn.

    • Check Acetyl-CoA Labeling: If Acetyl-CoA is also labeled, you may have "Reverse Flux" via Malic Enzyme (Malate

      
       Pyruvate 
      
      
      
      Acetyl-CoA).
Issue B: "I cannot distinguish Propionate flux from Glucose flux."

Diagnosis: Tracer Crosstalk.

  • Context: Often researchers use Glucose-U-13C and Propionate-2-13C in parallel or sequential experiments.

  • The Fix: Use Parallel Labeling Strategy .

    • Experiment 1: [U-13C]Glucose (Labels Pyruvate

      
       Acetyl-CoA M+2).
      
    • Experiment 2: [2-13C]Propionate (Labels Succinyl-CoA M+1).

    • Analysis: Constrain your metabolic model (e.g., INCA, Metran) using both datasets simultaneously. This mathematically separates the contributions of the two pathways [1].

Issue C: "The M+1/M+2 ratios in Malate don't match my model."

Diagnosis: Natural Abundance Interference or Incomplete Scrambling.

  • The Fix:

    • Natural Abundance Correction: Ensure you are using a correction algorithm (like IsoCorrectoR) that accounts for the natural 1.1%

      
      C presence. Small fluxes can be buried in natural noise [2].
      
    • Check Purity: Verify the tracer enrichment (usually >99%). Lower purity (98%) can significantly skew M+0/M+1 ratios in low-enrichment pools.

Experimental Protocol: Minimizing Recycling Artifacts

To ensure data integrity, follow this self-validating workflow designed for INST-MFA .

StepActionScientific Rationale
1. Tracer Prep Dissolve Sodium Propionate-2-13C in PBS; filter sterilize.Maintain physiological pH; avoid shock to cells which alters metabolism.
2. Pulse Phase Rapidly replace medium with Tracer Medium. Time: t=0. Establishes a sharp "step" function for kinetic modeling.
3. Quenching CRITICAL: At t=10, 20, 40 min, quench metabolism immediately with -80°C 80:20 Methanol:Water .Stops enzymatic activity instantly. Slow quenching allows the TCA cycle to turn, artificially inflating recycling data [3].
4. Extraction Vortex, freeze-thaw x3, centrifuge at 4°C.Ensures complete rupture of mitochondrial membranes where TCA intermediates reside.
5. Analysis LC-HRMS (High Resolution). Focus on Succinate, Malate, Citrate .HRMS separates

C peaks from interfering isobars (e.g., sulfur isotopes).
Decision Logic for Data Validation

Use this flow to validate your dataset before attempting flux modeling.

Troubleshooting_Logic Start Start Data Analysis CheckCitrate Check Citrate M+1 Enrichment Start->CheckCitrate Decision1 Is Citrate M+1 > 5%? CheckCitrate->Decision1 HighRecycling High Recycling Detected. Flux calculation requires correction for OAA re-entry. Decision1->HighRecycling Yes LowRecycling Low Recycling. Assume Linear Anaplerosis (Propionate -> Malate) Decision1->LowRecycling No CheckMalate Check Malate Isotopomers HighRecycling->CheckMalate LowRecycling->CheckMalate Decision2 Is Malate M+1 dominant? CheckMalate->Decision2 GoodData Valid Dataset. Proceed to Flux Modeling. Decision2->GoodData Yes BadData Unexpected Labeling. Check for Pyruvate Carboxylase activity (Glucose entry). Decision2->BadData No

Caption: Logical workflow to determine if tracer recycling requires mathematical correction in your flux model.

Frequently Asked Questions (FAQ)

Q: Can I use Propionate-1-13C instead to avoid these issues? A: No, it often complicates things. Propionate-1-13C (carboxyl label) is frequently lost as


CO

during the TCA cycle steps (specifically at

-Ketoglutarate dehydrogenase or Isocitrate dehydrogenase if recycled). Propionate-2-13C retains the label within the carbon skeleton of TCA intermediates longer, providing more information, provided you correct for recycling.

Q: How do I calculate the "Fractional Contribution" of Propionate to the TCA cycle? A: Use the M+1 enrichment of Malate relative to the M+1 enrichment of the intracellular Propionyl-CoA pool (precursor-product relationship).



Note: This is a simplification. For rigorous quantification, use software like INCA or 13CFlux2.

Q: My M+1 peak in Succinate is lower than in Malate. Is this possible? A: Biologically, this is unlikely if Propionate is the only source. Succinate is the precursor to Malate.[4] However, if you have high Fumarase exchange or dilution from cytosolic pools, Malate labeling can appear distinct. Double-check your MS integration for Succinate; it often ionizes poorly compared to Malate.

References

  • Antoniewicz, M. R. (2015). "Parallel labeling experiments for metabolic flux analysis." Current Opinion in Biotechnology, 34, 82-90. Link

  • Heinrich, P., et al. (2020). "IsoCorrectoR: A help in the jungle of 13C tracer data correction." Scientific Reports, 10, 1-10. Link

  • Young, J. D., et al. (2011). "Isotopically nonstationary metabolic flux analysis (INST-MFA) of photosynthetic metabolism in developing leaves." Metabolic Engineering, 13(6), 656-665. Link

  • Burgess, S. C., et al. (2003). "Flux analysis of gluconeogenesis and the TCA cycle in the liver." American Journal of Physiology-Endocrinology and Metabolism. Link

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Validation & Comparative

A Researcher's Guide to Tracing Propionate Metabolism: A Comparative Analysis of Sodium Propionate-2-¹³C and Sodium Propionate-1-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic science and drug development, stable isotope tracers are indispensable tools for mapping the intricate web of biochemical pathways. Propionate, a three-carbon short-chain fatty acid, is a critical metabolic intermediate arising from the diet, gut microbiota, and the catabolism of amino acids and odd-chain fatty acids.[1][2] Its metabolic fate—whether it is oxidized for energy or used as a building block in anaplerotic and gluconeogenic pathways—is central to cellular homeostasis. The choice of an isotopic tracer is not trivial; it dictates the very questions one can answer. This guide provides an in-depth comparison of two common tracers, sodium propionate-2-¹³C and sodium propionate-1-¹³C, to empower researchers to select the optimal tool for their experimental goals.

The Crossroads of Propionate Metabolism: Two Major Fates

Upon entering the cell, propionate is activated to propionyl-CoA, which stands at a metabolic crossroads. Understanding its subsequent journey is key to interpreting labeling patterns.

  • The Methylmalonyl-CoA Pathway (Anaplerosis): This is the canonical pathway in mammals. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA.[3][4] This provides a direct, net influx of carbons into the Tricarboxylic Acid (TCA) cycle, a process known as anaplerosis. This pathway is vital for replenishing TCA cycle intermediates that are withdrawn for biosynthesis and is a major route for gluconeogenesis.[1]

  • The Methylcitrate Cycle (Oxidation/Alternative Pathway): Predominantly studied in microorganisms, this pathway involves the condensation of propionyl-CoA with oxaloacetate to form methylcitrate. A series of reactions then cleaves methylisocitrate into pyruvate and succinate.[5][6][7] The resulting pyruvate can be subsequently oxidized to acetyl-CoA and enter the TCA cycle or be used in other pathways. While less characterized in mammals, its potential role makes it a crucial consideration in comprehensive metabolic studies.

The strategic placement of a ¹³C label at either the C-1 (carboxyl) or C-2 (methylene) position of propionate allows us to differentially track the carbon atom through these distinct metabolic transformations.

Sodium Propionate-1-¹³C: A Probe for Decarboxylation and Oxidative Flux

When the ¹³C label is on the carboxyl carbon (C-1), it becomes an excellent tool for quantifying the rate at which this specific carbon is lost as carbon dioxide (CO₂).

  • Fate via the Methylmalonyl-CoA Pathway: The C-1 label is retained during the conversion to succinyl-CoA, where it resides on one of the carboxyl carbons. As this labeled succinyl-CoA traverses the TCA cycle, it will eventually become the C-1 or C-4 carbon of oxaloacetate. If this oxaloacetate is used for gluconeogenesis, the label can be incorporated into glucose. However, if the carbon continues through the cycle, it will be released as ¹³CO₂ by isocitrate dehydrogenase or α-ketoglutarate dehydrogenase in the second turn of the cycle.

  • Fate via the Methylcitrate Cycle: This pathway provides a more immediate fate for the C-1 label. The C-1 of propionate becomes the C-1 of pyruvate. The subsequent conversion of this [1-¹³C]pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex results in the immediate and stoichiometric release of the labeled carbon as ¹³CO₂.

Core Application: The primary strength of sodium propionate-1-¹³C lies in its ability to measure oxidative flux. The rate of ¹³CO₂ evolution in breath (in vivo) or its release from cultured cells provides a direct readout of the pathways that lead to the decarboxylation of the propionate backbone.[8][9] This makes it particularly useful for studying disorders of propionate metabolism where this oxidative capacity is impaired.[8]

Visualizing the Fate of the C-1 Label

Below is a simplified diagram illustrating the primary metabolic routes for the ¹³C label from [1-¹³C]propionate.

G cluster_pathways Propionate Activation cluster_methylmalonyl Methylmalonyl-CoA Pathway cluster_methylcitrate Methylcitrate Cycle cluster_downstream Downstream Fates Propionate-2-13C Propionate-2-13C Propionyl-CoA-2-13C Propionyl-CoA-2-13C Propionate-2-13C->Propionyl-CoA-2-13C Succinyl-CoA Succinyl-CoA (Label on C2/C3) Propionyl-CoA-2-13C->Succinyl-CoA Pyruvate-2-13C Pyruvate-2-13C Propionyl-CoA-2-13C->Pyruvate-2-13C TCA_Intermediates Labeled TCA Intermediates (Malate, Fumarate) Succinyl-CoA->TCA_Intermediates Glutamate Labeled Glutamate TCA_Intermediates->Glutamate Aspartate Labeled Aspartate TCA_Intermediates->Aspartate Glucose Labeled Glucose (Gluconeogenesis) TCA_Intermediates->Glucose Acetyl-CoA-1-13C Acetyl-CoA (Label on C1) Pyruvate-2-13C->Acetyl-CoA-1-13C PDH Acetyl-CoA-1-13C->TCA_Intermediates TCA Cycle (Condensation)

Caption: Metabolic fate of the ¹³C label from sodium propionate-2-¹³C.

Comparative Summary and Experimental Choice

The decision between these two powerful tracers hinges entirely on the biological question at hand.

FeatureSodium Propionate-1-¹³CSodium Propionate-2-¹³C
Primary Tracer Type Decarboxylation / Catabolic FluxCarbon Skeleton / Anabolic Flux
Key Measured Output ¹³CO₂ evolution¹³C enrichment in TCA intermediates, amino acids, glucose
Primary Analytical Tool Isotope Ratio Mass Spectrometry (IRMS) for ¹³CO₂GC-MS, LC-MS, NMR for metabolite isotopomers [6][10][11]
Core Advantage Provides a direct, quantitative measure of specific oxidative pathways. Simpler data output.Delivers rich, detailed information on pathway utilization, anaplerosis, and biosynthetic fluxes.
Key Limitation The label is rapidly lost from the carbon backbone, preventing deep tracing into biosynthetic products.Data analysis is more complex, requiring deconvolution of mass isotopomer distributions (MIDs).
Ideal For... Assessing overall propionate oxidation; diagnosing metabolic disorders like propionic acidemia. [8]Performing detailed ¹³C-Metabolic Flux Analysis (¹³C-MFA); quantifying gluconeogenesis from propionate. [12][13]

Experimental Workflow: A Guide for Application

Executing a successful stable isotope tracing experiment requires meticulous planning from cell culture to data analysis.

Workflow Diagram

G cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_interp Interpretation Phase A 1. Cell Culture Establish steady-state growth B 2. Labeling Introduce 13C-Propionate Incubate to isotopic steady state A->B C 3. Quenching & Extraction Rapidly halt metabolism Extract polar metabolites B->C D 4. Sample Analysis GC-MS, LC-MS, or NMR C->D E 5. Data Processing Correct for natural abundance Determine Mass Isotopomer Distributions (MIDs) D->E F 6. Flux Modeling Use software (e.g., INCA, Metran) to calculate pathway fluxes E->F G 7. Biological Insight Draw conclusions on metabolic phenotype F->G

Caption: General experimental workflow for ¹³C-propionate tracing studies.

Protocol: Tracing Propionate Metabolism in Cultured Hepatocytes

This protocol provides a framework for comparing the metabolic fate of propionate under different nutrient conditions.

1. Cell Culture and Isotope Labeling

  • Rationale: To ensure reproducible results, cells must be in a state of metabolic and isotopic steady-state.

  • Procedure:

    • Culture HepG2 cells in standard DMEM with 10% FBS until they reach ~80% confluency.
    • Aspirate the standard medium. Wash cells once with phosphate-buffered saline (PBS).
    • Switch to a custom DMEM formulation containing a physiological concentration of glucose (e.g., 5 mM) and dialyzed serum.
    • Add either sodium propionate-1-¹³C or sodium propionate-2-¹³C to a final concentration of 1 mM.
    • Incubate the cells for a predetermined duration (e.g., 6-24 hours) to allow metabolite pools to reach isotopic steady state. This time should be optimized in preliminary experiments. [14] 2. Metabolite Extraction
  • Rationale: Rapidly quenching metabolic activity and efficiently extracting metabolites is critical to capture an accurate snapshot of the cell's metabolic state.

  • Procedure:

    • Place the culture plate on dry ice to quench metabolism instantly.
    • Aspirate the medium.
    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the plate.
    • Scrape the cells into the methanol solution and transfer to a microcentrifuge tube.
    • Vortex vigorously for 1 minute.
    • Centrifuge at 14,000 x g for 10 minutes at 4°C.
    • Transfer the supernatant (containing the polar metabolites) to a new tube and dry it using a vacuum concentrator.

3. Sample Analysis by GC-MS

  • Rationale: GC-MS is a robust technique for analyzing the labeling patterns of TCA cycle acids and amino acids after chemical derivatization, which makes them volatile. [11] * Procedure:

    • Derivatize the dried metabolite extract using a standard agent like MTBSTFA.
    • Inject the derivatized sample into a GC-MS system.
    • Operate the mass spectrometer in scan or selected ion monitoring (SIM) mode to collect mass spectra for target metabolites (e.g., glutamate, aspartate, malate).
    • Process the raw data to determine the mass isotopomer distribution (MID) for each metabolite, correcting for the natural abundance of ¹³C.

4. Data Interpretation

  • For Sodium Propionate-1-¹³C: The primary data may come from measuring ¹³CO₂ trapped from the headspace or dissolved in the medium. A low ¹³CO₂ signal would indicate impaired oxidation.

  • For Sodium Propionate-2-¹³C: Analyze the MIDs of key metabolites. For example:

    • Succinate M+2: A high M+2 signal (two ¹³C atoms) in succinate is a direct indicator of propionate entry via the methylmalonyl-CoA pathway.
    • Glutamate M+2: This reflects the labeling of its precursor, α-ketoglutarate, and indicates robust anaplerotic flux from propionate.
    • Pyruvate/Lactate M+1: The presence of a singly-labeled pyruvate or lactate pool would suggest flux through the methylcitrate pathway.

Conclusion

The choice between sodium propionate-1-¹³C and sodium propionate-2-¹³C is a strategic decision that fundamentally shapes the scope and depth of a metabolic investigation. Sodium propionate-1-¹³C offers a clear, quantitative measure of oxidative flux, making it the ideal tool for assessing the overall catabolism of propionate. In contrast, sodium propionate-2-¹³C is the quintessential tracer for mapping the journey of the propionate carbon backbone into the anabolic and anaplerotic networks of the cell. Its ability to generate rich isotopomer data makes it indispensable for sophisticated metabolic flux analysis. By understanding the distinct metabolic information unlocked by each tracer, researchers can design more precise, insightful, and impactful experiments to unravel the complexities of cellular metabolism.

References

  • Valentin, J., et al. (2000). Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli. Applied and Environmental Microbiology, 66(2), 724-731. [Link]

  • Yuan, J., et al. (2012). Exploiting high-resolution mass spectrometry for targeted metabolite quantification and ¹³C-labeling metabolism analysis. Methods in Molecular Biology, 833, 249-262. [Link]

  • Birkett, S., et al. (2012). Gas chromatography-mass spectrometry analysis of ¹³C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 428(2), 126-133. [Link]

  • Horswill, A. R., & Escalante-Semerena, J. C. (2001). Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli. Journal of Bacteriology, 183(23), 6935-6942. [Link]

  • Horswill, A. R., & Escalante-Semerena, J. C. (1999). Salmonella typhimurium LT2 Catabolizes Propionate via the 2-Methylcitric Acid Cycle. Journal of Bacteriology, 181(18), 5615-5623. [Link]

  • Kalhan, S. C., et al. (1995). ¹⁴C-labeled Propionate Metabolism in Vivo and Estimates of Hepatic Gluconeogenesis Relative to Krebs Cycle Flux. Journal of Biological Chemistry, 270(23), 13735-13740. [Link]

  • Kates, K. L., et al. (2019). Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 9(9), 185. [Link]

  • Maloy, S. R., et al. (1983). [¹³C]propionate oxidation in wild-type and citrate synthase mutant Escherichia coli. Biochemical Journal, 216(3), 641-649. [Link]

  • Moco, S., et al. (2016). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 37, 69-76. [Link]

  • Sherry, A. D., et al. (1988). Propionate metabolism in the rat heart by ¹³C n.m.r. spectroscopy. Biochemical Journal, 254(2), 591-598. [Link]

  • Feng, X., et al. (2014). Metabolic Pathway Confirmation & Discovery By ¹³C-Labeling. Journal of Visualized Experiments, (88), e51389. [Link]

  • de Graaf, A. A., et al. (1997). Contribution of ¹³C-NMR spectroscopy to the elucidation of pathways of propionate formation and degradation in methanogenic environments. FEMS Microbiology Reviews, 20(3-4), 437-446. [Link]

  • Bedi, K. C., Jr., et al. (2022). Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in mammals. Journal of Lipid Research, 63(6), 100213. [Link]

  • Bedi, K. C., Jr., et al. (2020). Direct anabolic three carbon metabolism via propionate to a six carbon metabolite occurs in human heart and in vivo across mouse tissues. bioRxiv. [Link]

  • Sherry, A. D., et al. (1988). Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy. Biochemical Journal, 254(2), 591–598. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution ¹³C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. [Link]

  • Textor, S., et al. (1997). Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli. Journal of Bacteriology, 179(13), 4373-4378. [Link]

  • Crown, S. B., et al. (2012). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(1), 12-21. [Link]

  • Hasenour, C. M., et al. (2018). Simultaneous tracers and a unified model of positional and mass isotopomers for quantification of metabolic flux in liver. Metabolic Engineering, 49, 169-180. [Link]

  • Wiechert, W., et al. (2007). ¹³C-based metabolic flux analysis. Nature Protocols, 2(12), 3065-3084. [Link]

  • de la Fuente, I. M., et al. (2020). Imaging brain glucose metabolism in vivo reveals propionate as a major anaplerotic substrate in pyruvate dehydrogenase deficiency. Nature Communications, 11(1), 2392. [Link]

  • Boets, E., et al. (2015). Colonic Derived Propionate As Substrate for Gluconeogenesis: An In Vivo Stable Isotope Study in Humans. Gastroenterology, 148(4), S-84. [Link]

  • Harrison, D. L., et al. (2022). Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 12(11), 1083. [Link]

  • Barshop, B. A., et al. (1991). Metabolism of 1-¹³C-propionate in vivo in patients with disorders of propionate metabolism. Pediatric Research, 30(1), 15-22. [Link]

  • Barshop, B. A., et al. (1991). Metabolism of 1-¹³C-Propionate in Vivo in Patients with Disorders of Propionate Metabolism. Pediatric Research, 30(1), 15-22. [Link]

  • Wikipedia. (2024). Gluconeogenesis. [Link]

  • Kennedy, R. L., et al. (2025). Sodium propionate modulates gut microbiota and blood parameters in healthy mice. Journal of Nutritional Biochemistry, 125, 109528. [Link]

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Comparing sodium propionate-2-13C with deuterated propionate tracers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Sodium Propionate-2-13C vs. Deuterated Propionate Tracers Subtitle: Optimizing Tracer Selection for TCA Anaplerosis, Gluconeogenesis, and Histone Acylation Studies

Executive Summary

For researchers investigating mitochondrial metabolism and epigenetics, the choice between Sodium Propionate-2-13C and Deuterated Propionate (e.g., Propionate-d5 or 3,3,3-d3) is not merely about cost—it is a decision between flux precision and mechanistic isolation .

  • Sodium Propionate-2-13C is the superior standard for Metabolic Flux Analysis (MFA) . Its carbon backbone resists solvent exchange, allowing for robust quantification of TCA cycle anaplerosis and gluconeogenesis. It is the required choice when absolute turnover rates are needed.

  • Deuterated Propionate is a specialized tool best reserved for Lipogenesis tracking (fatty acid synthesis) or probing Kinetic Isotope Effects (KIE) . However, it suffers from significant label loss due to solvent exchange at the methylmalonyl-CoA epimerase step and succinate dehydrogenase activity, rendering it unsuitable for quantitative TCA flux modeling.

Part 1: Mechanistic Foundations

To choose the correct tracer, one must understand the specific carbon and hydrogen fate during propionate metabolism. Propionate enters the TCA cycle via the Propionyl-CoA


 Succinyl-CoA  pathway.[1]
The Pathway & Label Fate

The following diagram illustrates the entry of propionate into the TCA cycle and the critical divergence points where


 and Deuterium (

) behave differently.

Caption: Figure 1. Propionate metabolism showing critical points of label loss. Note the "Proton Exchange Risk" at the epimerase step, where Deuterium on C2 is frequently lost to cellular water, unlike Carbon-13.

Part 2: Comparative Performance Analysis

Label Stability & Solvent Exchange
  • Sodium Propionate-2-13C: The C2 carbon (methylene) is chemically stable. It remains intact as the molecule converts to Succinyl-CoA. In the TCA cycle, the C2 label of propionate becomes a methylene carbon in Succinate. Due to the symmetry of Succinate, the label is randomized to two positions (C2/C3) but is not lost . This makes it ideal for calculating "fractional enrichment."

  • Deuterated Propionate: The alpha-protons (C2) of propionyl-CoA are acidic (

    
    ). During the conversion of D-Methylmalonyl-CoA to L-Methylmalonyl-CoA, the epimerase enzyme facilitates a proton abstraction/exchange mechanism.
    
    • Result: Significant loss of deuterium label to the solvent (

      
      ) occurs before the tracer even enters the TCA cycle. This leads to an underestimation of propionate flux [1].
      
Kinetic Isotope Effects (KIE)
  • Sodium Propionate-2-13C: Carbon-13 has a negligible KIE (typically <1.04), meaning the labeled molecule reacts at the same rate as the endogenous substrate.

  • Deuterated Propionate: The C-D bond is stronger than the C-H bond. Primary KIEs for dehydrogenation steps (like Succinate Dehydrogenase) can range from 1.5 to 3.0+.

    • Impact: Deuterated tracers can artificially slow down the metabolic steps you are trying to measure, perturbing the system state [2].

Analytical Resolution (NMR vs. MS)
  • Sodium Propionate-2-13C:

    • GC-MS: Produces clear Mass Isotopomer Distributions (MIDs). Propionate-2-13C (M+1) generates Succinate (M+1), Citrate (M+1), etc.

    • NMR: 13C-NMR or HSQC can detect the specific position of the carbon, distinguishing between canonical TCA cycling and alternative pathways (e.g., Methylcitrate cycle) [3].

  • Deuterated Propionate:

    • MS: Complicated by "loss of label" (M+5 turning into M+4 or M+3 due to exchange), making MIDs difficult to model.

    • NMR: Deuterium NMR (

      
      H-NMR) is low sensitivity but background-free.
      
Summary Comparison Table
FeatureSodium Propionate-2-13CDeuterated Propionate (d5/d3)
Primary Application Metabolic Flux Analysis (MFA), TCA AnaplerosisLipogenesis (Fatty Acid Synthesis), KIE Studies
Label Stability High (Retained in backbone)Low (Lost to water exchange)
TCA Quantification Excellent (Standard)Poor (Underestimates flux)
Histone Propionylation Excellent (Direct mass shift detection)Good (But potential scrambling)
Cost ModerateLow
Detection Method GC-MS, LC-MS, 13C-NMRGC-MS (complex), 2H-NMR

Part 3: Experimental Protocols (Self-Validating)

Protocol A: TCA Cycle Flux Analysis using Propionate-2-13C

Objective: Quantify the contribution of propionate to the TCA cycle in cultured cells.

1. Cell Culture & Tracer Introduction

  • Medium: Use DMEM lacking glucose/glutamine initially, then reconstitute with unlabeled glucose (5-10 mM) and Sodium Propionate-2-13C (1 mM) .

  • Validation Step: Ensure propionate concentration is physiological (0.1 - 1 mM) to avoid toxic accumulation of Propionyl-CoA, which depletes free CoA.

  • Duration: Incubate for 2–4 hours (Isotopic Steady State).

2. Quenching & Extraction (The "Cold Trap")

  • Rapidly aspirate media.

  • Wash 1x with ice-cold saline (0.9% NaCl).

  • Add 80% Methanol/Water (-80°C) directly to the plate.

  • Why: This instantly stops enzymatic activity (preventing further label scrambling).

  • Scrape cells, transfer to tubes, vortex, and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

3. Derivatization (MOX-TBDMS Method)

  • Dry supernatant under nitrogen flow.

  • Add 30

    
    L Methoxyamine (MOX)  in pyridine (20 mg/mL). Incubate 37°C for 90 min. (Stabilizes keto-groups).
    
  • Add 70

    
    L MTBSTFA + 1% TBDMCS . Incubate 70°C for 60 min.
    
  • Result: Creates TBDMS derivatives suitable for GC-MS.

4. GC-MS Acquisition

  • Run in SIM (Selected Ion Monitoring) mode.

  • Target Ions (M-57 fragment is standard for TBDMS):

    • Succinate: m/z 289 (M0), 290 (M1).

    • Fumarate: m/z 287 (M0), 288 (M1).

    • Malate: m/z 419 (M0), 420 (M1).

    • Citrate: m/z 459 (M0), 460 (M1).

Part 4: Data Interpretation & Decision Tree

How to interpret the M+1 signal from Propionate-2-13C:

  • Entry: Propionate-2-13C enters as Propionyl-CoA (labeled at C2).

  • Conversion: Becomes Succinyl-CoA.

  • Scrambling: Succinate is symmetric. The single 13C atom distributes equally between C2 and C3.

    • Observation: You will see M+1 Succinate .

  • Cycling: If M+1 Succinate goes to Oxaloacetate (M+1) and condenses with Acetyl-CoA (M0), you get M+1 Citrate .

  • Calculation:

    
    
    
Tracer Selection Decision Tree

TracerSelection Start Experimental Goal? Flux Quantify TCA Flux (Anaplerosis) Start->Flux Lipid Track Lipogenesis (Fatty Acid Synthesis) Start->Lipid Histone Histone Modifications Start->Histone Choice13C USE: Sodium Propionate-2-13C Flux->Choice13C High Stability ChoiceD USE: Deuterated Propionate Lipid->ChoiceD Tracks Hydrogen Incorporation Histone->Choice13C Preferred (Mass Shift Clarity)

Caption: Figure 2. Decision matrix for selecting the appropriate propionate tracer based on experimental endpoints.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide. Current Opinion in Biotechnology, 34, 124-135. [Link]

  • Millard, P., et al. (2015).[2] Impact of kinetic isotope effects in isotopic studies of metabolic systems. BMC Systems Biology, 9, 64. [Link]

  • Jones, J. G., et al. (2001). Quantifying gluconeogenic fluxes in vivo using [2H,13C] tracers.[3] American Journal of Physiology-Endocrinology and Metabolism, 281(4), E848-E856. [Link]

  • Kelleher, N. L., et al. (2016). Histone Propionylation is a Mark of Active Chromatin. Molecular & Cellular Proteomics, 15(6), 2042–2050. [Link]

Sources

Validating TCA Cycle Flux Models: The Sodium Propionate-2-13C Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA), the standard reliance on [U-13C]Glucose and [U-13C]Glutamine often leaves "blind spots" in the tricarboxylic acid (TCA) cycle—specifically regarding anaplerotic entry points downstream of


-ketoglutarate. Sodium Propionate-2-13C serves as a high-precision orthogonal tracer that enters the TCA cycle via Succinyl-CoA. This guide details the mechanistic basis, experimental protocol, and mathematical logic for using Propionate-2-13C to validate and constrain TCA cycle flux models, specifically for quantifying anaplerosis and verifying gluconeogenic fluxes.

Part 1: Mechanistic Foundation

The Anaplerotic Entry Pathway

Unlike glucose (which enters via Pyruvate/Acetyl-CoA) or glutamine (which enters via


-Ketoglutarate), propionate enters the TCA cycle as Succinyl-CoA .[1][2] This bypasses the oxidative decarboxylation steps of the upper TCA cycle, providing a unique spectral signature in downstream metabolites (Succinate, Fumarate, Malate).

Atom Mapping Logic:

  • Entry: Sodium Propionate-2-13C is converted to Propionyl-CoA.

  • Carboxylation: Propionyl-CoA Carboxylase (PCC) adds an unlabeled carbon (from bicarbonate) to form Methylmalonyl-CoA.

  • Rearrangement: Methylmalonyl-CoA Mutase converts this to Succinyl-CoA .[3]

    • Crucial Tracing Detail: The C2 label from propionate maps to the methylene carbons (C2/C3) of Succinyl-CoA.

  • Symmetrization: Upon conversion to Succinate, the molecule becomes symmetric. The 13C label effectively "scrambles" (randomizes) between the C2 and C3 positions. This randomization is a critical checkpoint for model validation.

PropionatePathway cluster_TCA TCA Cycle Context Prop Sodium Propionate-2-13C (C2 Labeled) PropCoA Propionyl-CoA Prop->PropCoA ACSS2/Synthetase MMCoA Methylmalonyl-CoA PropCoA->MMCoA PCC (+CO2) SucCoA Succinyl-CoA (Entry Point) MMCoA->SucCoA Mutase (B12) Succinate Succinate (Symmetric Scrambling) SucCoA->Succinate SCS Fumarate Fumarate Succinate->Fumarate SDH Malate Malate (M+1 Isotopomers) Fumarate->Malate FH

Figure 1: The metabolic fate of Propionate-2-13C. Note the entry at Succinyl-CoA, distinct from Glucose or Glutamine entry points.

Part 2: Comparative Analysis of Tracers

To validate a model, you must challenge it with data it wasn't "trained" on. Propionate acts as this challenge.

Feature[U-13C]Glucose[U-13C]GlutamineSodium Propionate-2-13C
Primary Entry Pyruvate / Acetyl-CoA

-Ketoglutarate
Succinyl-CoA
Flux Resolution Glycolysis, PDH vs. PC, Oxidative TCAGlutaminolysis, Reductive CarboxylationOdd-chain FA metabolism, Anaplerosis at Succinyl-CoA
Anaplerosis Detection Pyruvate Carboxylase (PC) onlyGlutamate Dehydrogenase (GDH)Propionyl-CoA Carboxylase (PCC)
Symmetry Check Low sensitivity at SuccinateModerate sensitivityHigh Sensitivity (Label enters directly upstream of symmetry point)
Key Limitation Dilution by glycogen; Cori cycle recyclingNitrogen exchange complicates mass balanceCoA Trapping / Toxicity (High concentrations deplete mitochondrial CoA)

Part 3: Experimental Protocol (Self-Validating System)

Warning: Propionate is toxic to mitochondria at high concentrations due to "CoA trapping" (sequestration of free CoA as Propionyl-CoA). This protocol uses a low-dose strategy to maintain physiological relevance.

Phase 1: Experimental Setup
  • Cell Culture / System:

    • Ensure cells express Methylmalonyl-CoA Mutase (essential for this tracer).[3] Hepatocytes and cardiomyocytes are ideal; some cancer lines may have downregulated mutase activity.

  • Media Preparation:

    • Base: Glucose/Glutamine-free DMEM (reconstituted with unlabeled glucose/glutamine to physiological levels).

    • Tracer: Sodium Propionate-2-13C (99% enrichment).

    • Concentration: 100 µM - 500 µM . Do not exceed 1 mM unless specifically testing toxicity.

    • Control: Run a parallel arm with [U-13C]Glucose to verify basal TCA activity.

Phase 2: Incubation & Quenching
  • Steady State: Incubate for 24–48 hours (depending on cell doubling time) to reach isotopic steady state.

  • Metabolic Quench:

    • Rapidly aspirate media.

    • Wash 1x with ice-cold saline (0.9% NaCl).

    • Add -80°C 80:20 Methanol:Water immediately to quench metabolism and extract metabolites.

    • Scrape cells on dry ice.

Phase 3: MS Analysis & Data Processing
  • Derivatization: Use MOX-TBDMS (methoxyamine-tert-butyldimethylsilyl) for GC-MS to detect TCA intermediates (Succinate, Malate, Citrate).

  • Target Isotopomers:

    • Succinate: Monitor m/z for M+1 (single label).

    • Malate: Monitor M+1.

    • Citrate: Monitor M+1 (if flux completes a full turn).

  • Natural Abundance Correction: Apply matrix-based correction for naturally occurring 13C, 29Si, and 30Si isotopes.

Part 4: Validation Logic & Model Constraints

How does this validate the model? You are looking for discrepancies between the model's prediction (based on Glucose/Glutamine data) and the actual Propionate data.

The Logic Flow
  • The "Null" Hypothesis: The model assumes anaplerosis occurs only via Pyruvate Carboxylase (PC) or Glutaminolysis.

  • The Test: Introduce Propionate-2-13C.

  • The Readout:

    • If the model is correct (no propionate flux), it predicts 0% enrichment in Succinate M+1 (excluding natural abundance).

    • Observation: You see significant Succinate M+1 and Malate M+1.

Interpreting the M+1 Ratio (Symmetry Check)

Because Succinate is symmetric, the label at C2 of Propionate randomizes.

  • Malate Analysis: If the label enters via Succinyl-CoA, it scrambles.

  • Validation Metric: The ratio of labeled carbons in specific fragment ions (if using MS/MS) must align with 50/50 randomization. If your data shows a bias (non-random distribution), your model is missing a channeling channel or the tracer is entering via an alternative pathway (e.g., direct acylation).

ValidationLogic Data Experimental Data (Propionate-2-13C) Compare Compare Isotopomer Distributions (MIDs) Data->Compare Model Current Flux Model (Glucose-based) Model->Compare Match Model Validated (Robust) Compare->Match Fit Error < Chi-Sq Mismatch Model Failure (Missing Flux) Compare->Mismatch Fit Error > Chi-Sq Update Add Succinyl-CoA Anaplerosis Vector Mismatch->Update Refine Model Update->Model Iterate

Figure 2: The iterative cycle of model validation. Propionate data often forces the inclusion of neglected anaplerotic vectors.

References

  • Hasenour, C. M., et al. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions.[4] Cell Reports.[4][5]

  • Perry, R. J., et al. (2016). Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes. Cell.[1][4][7][8] (Demonstrates use of propionate to measure anaplerosis).

  • Antoniewicz, M. R. (2021).A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.

  • Burgess, S. C., et al. (2015).Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care.

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and recommendations. Metabolic Engineering.[7][8]

Sources

Comparative Guide: [2-13C]Propionate vs. [3-13C]Propionate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of [2-13C]Propionate versus [3-13C]Propionate for metabolic flux analysis (MFA), specifically tailored for researchers using NMR and Mass Spectrometry to quantify anaplerosis, gluconeogenesis, and TCA cycle dynamics.

Executive Summary

While [2-13C]Propionate and [3-13C]Propionate are often metabolically equivalent regarding their entry into the TCA cycle (both label the internal methylene carbons of succinate), [2-13C]Propionate is the superior choice for complex flux analysis .

Its primary advantage lies in NMR spectral resolution : it allows for the unambiguous discrimination between anaplerotic flux (entry via Succinyl-CoA) and oxidative flux (entry via Pyruvate/Acetyl-CoA) by producing a distinct singlet resonance at Glutamate C5 (~182 ppm) for the oxidative path, whereas [3-13C]Propionate produces a signal at Glutamate C4 (~34 ppm) that is often obscured by the anaplerotic signal itself and background lipid resonances.

Mechanistic Foundation: The "Scrambling" Paradox

To understand the advantage, one must first understand why these two tracers are often confused as being identical.

The Pathway

Propionate enters metabolism via Propionyl-CoA Carboxylase (PCC) and Methylmalonyl-CoA Mutase (MUT) , eventually forming Succinyl-CoA .[1][2]

  • Propionate (C3)

    
    Propionyl-CoA (C3) 
    
  • Propionyl-CoA +

    
    
    
    
    
    Methylmalonyl-CoA (C4)
  • Methylmalonyl-CoA

    
    Succinyl-CoA (C4) 
    
The Atom Mapping

The critical step is the mutase reaction, which rearranges the carbon skeleton.

TracerPropionate LabelSuccinyl-CoA Label PositionSuccinate Label (Symmetric)
[2-13C]Propionate

-Methylene
C3 (Methylene)C2 & C3 (Randomized)
[3-13C]Propionate

-Methyl
C2 (Methylene)C2 & C3 (Randomized)

The Paradox: Because Succinate is a symmetric molecule, the positional distinction between C2 and C3 of Propionate is lost once the flux passes through Succinate Dehydrogenase (SDH). Both tracers effectively label the C2 and C3 positions of Oxaloacetate (OAA) identically.

The Technical Advantage: Resolving "Cycling" vs. "Flux"

The superiority of [2-13C]Propionate emerges when measuring Pyruvate Cycling (Cataplerosis) alongside Anaplerosis. In many disease models (diabetes, cancer), propionate carbon does not just stay in the TCA cycle; it leaks out via Malic Enzyme or PEPCK to Pyruvate, and then re-enters as Acetyl-CoA.

Scenario A: Anaplerosis (Direct Entry)
  • Pathway: Propionate

    
     Succinyl-CoA 
    
    
    
    OAA
    
    
    Citrate
    
    
    
    
    -KG
    
    
    Glutamate.
  • Result (Both Tracers): Label appears at Glutamate C2 and C3 .[3]

  • NMR Feature: Complex multiplets (doublets/triplets) due to C2-C3 coupling.

Scenario B: Oxidation (The "Leak" Pathway)
  • Pathway: Propionate

    
     Succinyl-CoA 
    
    
    
    Malate
    
    
    Pyruvate
    
    
    Acetyl-CoA .
  • Atom Fate:

    • [2-13C]Propionate becomes [2-13C]Pyruvate

      
      [1-13C]Acetyl-CoA  (Carboxyl).
      
    • [3-13C]Propionate becomes [3-13C]Pyruvate

      
      [2-13C]Acetyl-CoA  (Methyl).
      
The Spectral Verdict (13C NMR)
Feature[2-13C]Propionate (Recommended)[3-13C]Propionate (Alternative)
Oxidative Marker Glutamate C5 (from [1-13C]Acetyl-CoA)Glutamate C4 (from [2-13C]Acetyl-CoA)
Chemical Shift ~182.0 ppm (Carboxyl Region)~34.2 ppm (Aliphatic Region)
Spectral Clarity High. The C5 region is isolated. The signal appears as a Singlet (no neighbors labeled from this path).Low. The C4 region is crowded by Glutamate C2/C3 anaplerotic signals and Glutamine/GABA resonances.
Quantification Precise integration of Anaplerosis (C2/C3 multiplets) vs. Oxidation (C5 singlet).Difficult deconvolution of Oxidation (C4) from Anaplerosis (C2/C3/C4 coupling networks).

Experimental Protocol: Liver Perfusion for Gluconeogenesis

This protocol validates the use of [2-13C]Propionate to measure fractional gluconeogenesis and TCA cycle flux in isolated rat liver.

Materials
  • Tracer: Sodium [2-13C]propionate (99 atom % 13C).

  • Perfusion Medium: Krebs-Henseleit bicarbonate buffer (pH 7.4), 37°C, oxygenated (95%

    
    :5% 
    
    
    
    ).
  • Substrates:

    • Propionate (2 mM) - The Tracer

    • Lactate (1 mM) / Pyruvate (0.1 mM) - Physiological background

    • Octanoate (0.2 mM) - To clamp fatty acid oxidation

Workflow
  • Surgical Isolation: Anesthetize rat; cannulate portal vein (inflow) and superior vena cava (outflow).

  • Pre-Perfusion: Flush liver with non-labeled buffer for 15 min to deplete glycogen and stabilize

    
     consumption.
    
  • Tracer Infusion: Switch to buffer containing 2 mM [2-13C]propionate . Recirculate for 60 minutes to achieve isotopic steady state.

  • Sampling: Collect perfusate aliquots every 10 min for glucose assay.

  • Extraction: Freeze-clamp liver in liquid nitrogen. Extract with perchloric acid (PCA). Neutralize with KOH. Lyophilize extract.

  • NMR Analysis: Dissolve lyophilized extract in

    
    . Acquire high-resolution 13C NMR spectra (proton-decoupled).
    
Data Analysis (Key Metrics)

Calculate fluxes based on Glutamate isotopomers:

  • Total TCA Flux: Proportional to Glutamate C4 enrichment (if Acetyl-CoA is labeled) or C2/C3 multiplets.

  • Anaplerosis (y):

    
     (Simplified relationship; use rigorous isotopomer model like tcaCALC).
    
  • Pyruvate Cycling: Presence of Glutamate C5 Singlet .

Visualization: Pathway & Labeling Fate

The following diagram illustrates why [2-13C]Propionate is the superior reporter for distinguishing direct anaplerosis from oxidative recycling.

PropionateFate Prop [2-13C]Propionate PropCoA [2-13C]Propionyl-CoA Prop->PropCoA ACSS2 SuccCoA [2/3-13C]Succinyl-CoA (Anaplerotic Entry) PropCoA->SuccCoA PCC / Mutase Succ [2,3-13C]Succinate (Symmetric Scrambling) SuccCoA->Succ OAA [2,3-13C]Oxaloacetate Succ->OAA Pyr [2-13C]Pyruvate OAA->Pyr PEPCK/PK (Cycling) Citrate Citrate OAA->Citrate Direct Anaplerosis AcCoA [1-13C]Acetyl-CoA (Oxidative Entry) Pyr->AcCoA PDH AcCoA->Citrate Oxidation Glu_Ana Glutamate C2/C3 (Multiplets) ~27-55 ppm Glu_Ox Glutamate C5 (Singlet) ~182 ppm (UNIQUE SIGNAL) Alpha-KG Alpha-KG Citrate->Alpha-KG Direct Anaplerosis Citrate->Alpha-KG Oxidation Alpha-KG->Glu_Ana Direct Anaplerosis Alpha-KG->Glu_Ox Oxidation

Caption: Flux map showing how [2-13C]Propionate generates distinct NMR reporters: C2/C3 multiplets for direct anaplerosis and a unique C5 singlet for oxidative recycling (pyruvate cycling).

Comparative Data Summary

Parameter[2-13C]Propionate[3-13C]Propionate
Primary Label Fate (TCA) Succinyl-CoA C3 (Methylene)Succinyl-CoA C2 (Methylene)
Glutamate Anaplerotic Signal C2 & C3 (Multiplets)C2 & C3 (Multiplets)
Glutamate Oxidative Signal C5 (Carboxyl) C4 (Methylene)
Spectral Overlap Risk Minimal (C5 is isolated)High (C4 overlaps with C2/C3)
Sensitivity (Proton NMR) Lower (CH2 protons)Higher (CH3 protons - only useful for substrate tracking, not flux)
Cost (Approx.) High (~$500/g)High (~$600/g)
Best Use Case MFA, Anaplerosis vs. Oxidation Substrate uptake kinetics (1H NMR)

References

  • Jones, J. G., et al. (2001).[4] "An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Burgess, S. C., et al. (2007). "Noninvasive metabolic profiling of liver fluxes in vivo." Nature Protocols. Link

  • Evans, R. W., et al. (1993). "[13C]propionate oxidation in wild-type and citrate synthase mutant Escherichia coli: evidence for multiple pathways of propionate utilization." Biochemical Journal. Link

  • Malloy, C. R., et al. (1988). "Contribution of anaplerosis to the citric acid cycle flux in the perfused rat heart." Journal of Biological Chemistry. Link

  • Landau, B. R., et al. (1995). "Use of [2-13C]glycerol and mass isotopomer distribution analysis of glucose for measuring gluconeogenesis." American Journal of Physiology.[5] Link

Sources

A Comparative Guide to the Kinetic Isotope Effect of Sodium Propionate-2-¹³C in Mechanistic Enzymology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic isotope effect (KIE) observed with Sodium Propionate-2-¹³C relative to its unlabeled and 1-¹³C labeled counterparts. It is designed to equip researchers with the theoretical foundation, experimental protocols, and data interpretation frameworks necessary to leverage this powerful tool for elucidating enzymatic mechanisms, particularly that of Propionyl-CoA Carboxylase (PCC).

Introduction: Probing Enzyme Mechanisms at the Atomic Level

In the pursuit of understanding complex biological systems, the ability to dissect individual enzymatic steps is paramount. The Kinetic Isotope Effect (KIE) is a powerful phenomenon that offers a window into the rate-determining steps of a chemical reaction by measuring the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes.[1][2] The replacement of ¹²C with ¹³C, while inducing a smaller effect than deuterium substitution, provides a highly sensitive probe for changes in bonding at carbon centers during the transition state of a reaction.[2]

Sodium propionate is a critical metabolite situated at the crossroads of amino acid, odd-chain fatty acid, and cholesterol metabolism.[3][4] Its entry into the tricarboxylic acid (TCA) cycle is primarily mediated by the biotin-dependent enzyme Propionyl-CoA Carboxylase (PCC), which catalyzes its conversion to methylmalonyl-CoA.[5][6] This guide focuses on the use of Sodium Propionate-2-¹³C to investigate a primary KIE at the catalytic heart of the PCC enzyme, offering a clear, data-driven comparison against alternatives that validates its utility as a precise mechanistic probe.

The Theoretical Framework: Causality Behind the Isotope Effect

A robust experimental design is built upon a solid theoretical foundation. Understanding why a KIE is expected with the 2-¹³C isotopologue is crucial for interpreting the results.

Pillar 1: The Principle of ¹³C Kinetic Isotope Effects

A KIE arises from the differences in zero-point vibrational energy between bonds involving light and heavy isotopes.[7][8] A bond to a heavier isotope (like ¹³C) has a lower fundamental vibrational frequency and thus a lower zero-point energy, making it effectively stronger and requiring more energy to break.

  • Primary KIE: Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For a ¹³C-labeled molecule, this results in a "normal" KIE, where the rate for the lighter ¹²C molecule (k₁₂) is slightly faster than the rate for the heavier ¹³C molecule (k₁₃), yielding a KIE (k₁₂/k₁₃) value greater than 1.[1]

  • Secondary KIE: Observed when the labeled atom is not directly involved in bond-breaking but is located near the reaction center. These effects are typically much smaller and can be normal (KIE > 1) or inverse (KIE < 1).[1][2]

Pillar 2: The Propionyl-CoA Carboxylase (PCC) Mechanism

The PCC-catalyzed reaction is the central event where the isotope effect of Sodium Propionate-2-¹³C manifests. The reaction proceeds in two major phases within the enzyme's active sites:[6][9]

  • Carboxylation of Biotin: In the first active site, bicarbonate is activated by ATP, and the resulting carboxyl group is transferred to the N1 atom of the enzyme's biotin cofactor.

  • Carboxyl Transfer to Propionyl-CoA: The carboxylated biotin moves to the second active site. Here, a proton is abstracted from the alpha-carbon (C2) of propionyl-CoA to form a reactive enolate intermediate. This enolate then attacks the carboxyl group from biotin, yielding (S)-methylmalonyl-CoA.[9]

The critical event for our analysis is the cleavage of the C-H bond at the C2 position of propionyl-CoA. Because this bond is broken during the reaction, substituting the ¹²C at this position with a ¹³C is predicted to produce a primary kinetic isotope effect , provided this step is rate-limiting.

Diagram: The Propionyl-CoA Carboxylase (PCC) Reaction Mechanism

PCC_Mechanism cluster_site1 Active Site 1: Biotin Carboxylation cluster_site2 Active Site 2: Carboxyl Transfer ATP ATP + HCO₃⁻ Carboxybiotin Enzyme-Carboxybiotin ATP->Carboxybiotin Biotin Carboxylase domain ADP ADP + Pi Biotin Enzyme-Biotin Biotin->Carboxybiotin Enolate Enolate Intermediate Carboxybiotin->Enolate Carboxyl Transfer PropionylCoA Propionyl-CoA (CH₃-¹²CH₂-CO-SCoA) PropionylCoA->Enolate Proton abstraction at C2 (rate-limiting step) Enolate->Biotin Biotin regeneration MethylmalonylCoA (S)-Methylmalonyl-CoA Enolate->MethylmalonylCoA Carboxylation

Caption: PCC mechanism highlighting the critical proton abstraction at the C2 carbon.

Experimental Design: A Self-Validating Comparison

To isolate and accurately measure the KIE, a competitive experiment is the methodology of choice. This approach circumvents the high potential for systematic error inherent in comparing the absolute rates of two separate reactions.[7][10]

Objective: To precisely measure the ¹³C KIE on the PCC-catalyzed reaction by comparing the reaction progress of a mixed substrate pool.

Comparison Groups & Rationale:

Isotopologue Label Position Expected KIE Type Scientific Rationale
Sodium Propionate-2-¹³C CH₃-¹³CH₂-COONaPrimary The C2-H bond is broken in the proposed rate-determining step. A KIE > 1.0 is expected, confirming this mechanistic detail.
Sodium Propionate-1-¹³C CH₃-CH₂-¹³COONaSecondary (Control) The C1 carbon is not directly involved in bond cleavage. A KIE ≈ 1.0 is expected, serving as a vital negative control to validate the experimental system.
Unlabeled Sodium Propionate CH₃-CH₂-COONaBaseline (Light Isotope) Serves as the reference against which the heavy isotope's reaction rate is compared within the same reaction vessel.

Diagram: Competitive KIE Measurement Workflow

KIE_Workflow cluster_prep 1. Reaction Setup cluster_rxn 2. Time-Course Reaction cluster_analysis 3. Analysis & Calculation start Prepare reaction mix: - Purified PCC Enzyme - ATP, Mg²⁺, HCO₃⁻ - CoA mix Add equimolar mixture of: - Unlabeled Propionate - Labeled Propionate (e.g., 2-¹³C) start->mix t0 t = 0 (Collect initial sample) mix->t0 tn t = 1, 2, 5, 10 min... (Collect time points) t0->tn quench Quench reaction (e.g., with acid) tn->quench lcms LC-MS/MS Analysis quench->lcms ratio Determine Isotope Ratio (R) of remaining Propionyl-CoA at each time point lcms->ratio fraction Determine Fraction Reacted (F) lcms->fraction kie_calc Calculate KIE ratio->kie_calc fraction->kie_calc

Caption: Workflow for a competitive kinetic isotope effect experiment.

Experimental Protocols

The following protocols provide a framework for conducting these comparison studies.

Protocol 1: In Vitro PCC Enzyme Assay (Competitive Method)
  • Enzyme and Substrate Preparation:

    • Reconstitute purified human Propionyl-CoA Carboxylase (PCC) in a suitable buffer (e.g., 100 mM HEPES, pH 8.0, containing 5 mM MgCl₂ and 1 mM DTT).

    • Prepare a 10 mM stock solution of an equimolar mixture of unlabeled Sodium Propionate and the test isotopologue (e.g., Sodium Propionate-2-¹³C).

    • Prepare stock solutions of co-substrates: 50 mM ATP, 1 M NaHCO₃, and 5 mM Coenzyme A (CoA).

  • Reaction Initiation:

    • In a microcentrifuge tube on ice, combine the following to a final volume of 90 µL: buffer, PCC enzyme (e.g., 5-10 µg), ATP (to 5 mM), NaHCO₃ (to 100 mM), and CoA (to 0.5 mM).

    • Pre-incubate the mixture at 37°C for 2 minutes.

    • Initiate the reaction by adding 10 µL of the mixed propionate stock solution (final concentration: 0.5 mM of each isotopologue).

  • Time-Course Sampling and Quenching:

    • Immediately after initiation (t=0), withdraw a 20 µL aliquot and quench it in 80 µL of ice-cold 10% trichloroacetic acid (TCA).

    • Withdraw and quench subsequent 20 µL aliquots at predetermined time points (e.g., 1, 2, 5, and 10 minutes). The goal is to achieve a final reaction conversion (F) between 20% and 80% for accurate KIE determination.[11]

    • Vortex quenched samples and centrifuge at >12,000 x g for 5 minutes to pellet the precipitated protein.

  • Sample Preparation for Analysis:

    • Transfer the supernatant to a new tube for analysis. This sample contains the unreacted propionyl-CoA and the product, methylmalonyl-CoA.

Protocol 2: Isotopic Ratio Analysis by LC-MS/MS
  • Chromatography:

    • Use a C18 reverse-phase HPLC column to separate propionyl-CoA from other reaction components.

    • Employ a gradient elution, for example, using Mobile Phase A (10 mM ammonium acetate in water) and Mobile Phase B (acetonitrile).

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM).

    • Monitor the specific parent-to-fragment transitions for both unlabeled and ¹³C-labeled propionyl-CoA.

      • Unlabeled Propionyl-CoA (¹²C₃): Monitor the appropriate mass transition.

      • Propionyl-CoA-2-¹³C (¹²C₂¹³C₁): Monitor the transition corresponding to a +1 mass unit increase.

  • Data Acquisition:

    • For each time point, determine the peak areas for both the light (A_light) and heavy (A_heavy) isotopologues of the remaining propionyl-CoA.

    • Calculate the isotope ratio, R = (A_heavy / A_light).

    • Separately, quantify the total amount of product formed (methylmalonyl-CoA) to determine the fraction of reaction completion (F).

Data Interpretation and Expected Outcomes

The KIE is calculated from the change in the isotope ratio of the starting material as the reaction progresses.[11][12]

Calculation: The KIE can be determined using the following equation, which relates the isotope ratio of the starting material at time zero (R₀) and at a later time (Rₜ) to the fraction of the reaction completed (F):

KIE = log(1 - F) / log(1 - F * (Rₜ / R₀))

Predicted Results and Mechanistic Implications:

The following table summarizes the expected outcomes and their direct interpretation.

Comparison Group Expected KIE Type Predicted KIE Value (k₁₂/k₁₃) Mechanistic Interpretation
Sodium Propionate-2-¹³C Primary1.02 – 1.05The observed KIE is significantly greater than 1.0, providing strong evidence that the cleavage of the C2-H bond is a component of the rate-determining step of the PCC catalytic cycle.
Sodium Propionate-1-¹³C Secondary (Control)0.99 – 1.01The KIE is indistinguishable from 1.0, confirming that the bonds to the C1 carboxyl carbon do not undergo significant changes in the rate-determining step. This result validates the experimental system's ability to distinguish primary from secondary effects.

Broader Implications for Scientific Research

  • Mechanistic Enzymology: The primary application is the direct validation of transition state theory and the identification of rate-limiting steps in enzyme catalysis, as demonstrated here for PCC.[7][8]

  • Metabolic Flux Analysis (MFA): Isotope effects are often ignored in MFA models, which can introduce significant errors in flux calculations.[13] Quantifying the KIE for key enzymes like PCC allows for the development of more accurate and robust metabolic models.

  • Drug Development: For enzymes that are drug targets, understanding the rate-limiting step through KIE analysis can inform the design of more potent transition-state analogue inhibitors.

Conclusion

Sodium Propionate-2-¹³C is a highly specific and valuable tool for investigating biochemical mechanisms. When compared objectively against its unlabeled and non-reactive labeled (1-¹³C) counterparts, it provides unambiguous evidence for the C-H bond cleavage event in the rate-determining step of the Propionyl-CoA Carboxylase reaction. The experimental framework presented in this guide—rooted in the precise competitive KIE method—offers a self-validating system for researchers to confidently apply this technique, generating high-fidelity data to advance our understanding of metabolism and enzyme function.

References

  • Gao, J., & Wang, Y. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. International Journal of Molecular Sciences. [Link]

  • Olson, E. J., & Vayner, E. (2012). Computation of kinetic isotope effects for enzymatic reactions. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Cleland, W. W. (2003). The use of isotope effects to determine enzyme mechanisms. Journal of Biological Chemistry.
  • Satapati, S., et al. (2015). Propionate as a Probe For Myocardial Metabolism – A Biochemical and Hyperpolarized MR Study. Proceedings of the International Society for Magnetic Resonance in Medicine. [Link]

  • Jones, J. G., et al. (2001). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Walter, J. H., et al. (1989). Measurement of propionate turnover in vivo using sodium [2H5]propionate and sodium [13C]propionate. Clinica Chimica Acta. [Link]

  • Casey, T., et al. (2018). Circadian disruption decreases gluconeogenic flux in late-gestation, nonlactating dairy cows. Journal of Dairy Science. [Link]

  • Mahmoud, A. R. (2023). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. [Link]

  • Klinman, J. P. (Ed.). (2012). Isotope Effects in Chemistry and Biology. CRC Press.
  • Wikipedia contributors. (2023). Kinetic isotope effect. Wikipedia. [Link]

  • Antoniewicz, M. R., et al. (2006). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering. [Link]

  • Hill, C. (2002). Measuring Kinetic Isotope Effects of Carbon at Natural Abundance. University of Illinois Urbana-Champaign. [Link]

  • Li, L., et al. (2018). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ResearchGate. [Link]

  • Perry, R. J., et al. (2016). Propionate Increases Hepatic Pyruvate Cycling and Anaplerosis and Alters Mitochondrial Metabolism. Journal of Biological Chemistry. [Link]

  • Wikipedia contributors. (2023). Propionyl-CoA carboxylase. Wikipedia. [Link]

  • ResearchGate. (n.d.). TCA cycle and Propionate Pathway. Scientific Diagram. [Link]

  • Knowles, R. (2005). Kinetic Isotope Effects in Organic Chemistry. MacMillan Group Meeting Presentation. [Link]

  • Taylor & Francis Online. Propionyl-CoA carboxylase – Knowledge and References. Journal Information. [Link]

  • Reitz, A. B., & Jacobsen, E. N. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society. [Link]

  • Doan, M. T., et al. (2022). Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in mammals. Journal of Lipid Research. [Link]

  • M-CSA (Mechanism and Catalytic Site Atlas). propionyl-CoA carboxylase. Enzyme Mechanism. [Link]

  • Textor, S., et al. (1997). Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli. Journal of Bacteriology. [Link]

  • Tong, L. (n.d.). The Propionyl-CoA Carboxylase (PCC) Project. Columbia University Structural Biology. [Link]

  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Physical Chemistry Textbook. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. [Link]

  • Rodriguez, A. E., et al. (2021). Propionyl-CoA Carboxylase- A Review. Genes. [Link]

Sources

Benchmarking Sodium Propionate-2-13C: Purity Standards and Isopologue Selection for Clinical Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for researchers and clinical trial designers evaluating Sodium Propionate-2-13C (CAS: 83587-76-2) against its isotopologues (1-13C, 3-13C) and alternative tracers.

Strategic Overview: The "Why" of C2-Labeling

In clinical research, the selection of a stable isotope tracer is not merely about availability; it is a decision dictated by the specific metabolic pathways being interrogated. While Sodium Propionate-1-13C is the industry standard for Hyperpolarized MRI (due to long


 relaxation) and Breath Tests  (due to rapid decarboxylation), Sodium Propionate-2-13C  occupies a distinct, high-value niche: Mitochondrial Anaplerosis Quantification .
The Core Distinction
  • Propionate-1-13C: The C1 (carboxyl) label is frequently lost as

    
     during the transition from Succinyl-CoA to downstream TCA intermediates or via pyruvate cycling. This makes it excellent for oxidation rate measurements but poor for tracking carbon incorporation into gluconeogenic precursors.
    
  • Propionate-2-13C: The C2 (methylene) label is structurally retained within the carbon backbone of Succinyl-CoA. As it cycles through the TCA cycle (becoming Malate, Oxaloacetate, and Citrate), the label persists, creating distinct "isotopomer" patterns (M+1, M+2) that allow researchers to mathematically resolve anaplerotic flux (entry via Propionyl-CoA Carboxylase) from oxidative flux (entry via Pyruvate Dehydrogenase).

Comparative Analysis: Isopologue Selection Guide

The following table benchmarks the performance of Propionate-2-13C against its primary alternatives in clinical applications.

FeatureSodium Propionate-2-13C Sodium Propionate-1-13CSodium Propionate-3-13C
Primary Application Metabolic Flux Analysis (MFA) via LC-MS/NMRHyperpolarized MRI & Breath TestsFatty Acid Synthesis Tracing
Metabolic Fate Retained in TCA intermediates (Succinate, Malate)Rapidly lost as

(Decarboxylation)
Retained; often used for lipogenesis tracking
MRI Suitability Poor (Short

due to dipole relaxation from attached protons)
Excellent (Long

~30-60s on carboxyl C)
Poor
Anaplerosis Resolution High (Distinguishes PCC flux from PDH flux)Low (Label loss confounds data)Moderate
Cost High (Complex synthesis)ModerateHigh

Critical Insight: Do not select Propionate-2-13C for hyperpolarized MRI studies. The attached protons on the C2 position cause rapid dipolar relaxation, destroying the hyperpolarized signal before imaging can occur. Use Propionate-1-13C for MRI.[1][2] Use Propionate-2-13C for Mass Spectrometry-based flux analysis.

Purity Benchmarking: Clinical Grade Requirements

For human clinical trials (Phase I/II), "Research Grade" reagents are insufficient. You must source cGMP (Current Good Manufacturing Practice) grade materials. Below are the mandatory specifications for benchmarking your supplier.

A. Chemical vs. Isotopic Purity[4]
  • Isotopic Enrichment: Must be

    
     99 atom % 13C . Lower enrichment (e.g., 98%) introduces significant noise in isotopomer distribution calculations, specifically in "M+0" correction models.
    
  • Chemical Purity: Must be

    
     99.0% . Impurities such as unreacted propionic acid or heavy metal catalysts can alter metabolic rates or cause toxicity.
    
B. Clinical Safety Specifications (Release Criteria)

Any batch intended for human infusion must meet these release criteria:

Test ParameterAcceptance CriterionMethod
Appearance White to off-white solidVisual Inspection
Identification Conforms to Structure1H-NMR / FT-IR
Isotopic Enrichment

99.0 atom % 13C
GC-MS / 13C-NMR
Chemical Purity

99.0%
HPLC (Area %)
Bacterial Endotoxins

EU/mg
LAL Kinetic Chromogenic
Bioburden

CFU/g
USP <61>
Heavy Metals

ppm (Pb equivalent)
ICP-MS
Residual Solvents Below ICH Q3C LimitsGC-Headspace

Visualizing the Metabolic Fate[1][3]

To understand the utility of Propionate-2-13C, one must visualize its entry into the TCA cycle. Unlike Pyruvate (which enters as Acetyl-CoA), Propionate enters as Succinyl-CoA .

PropionateFate cluster_input Tracer Input cluster_activation Mitochondrial Activation cluster_tca TCA Cycle Entry (Anaplerosis) Propionate Na-Propionate-2-13C (Label at CH2) PropionylCoA Propionyl-CoA (Label at CH2) Propionate->PropionylCoA ACSS2/3 Methylmalonyl Methylmalonyl-CoA PropionylCoA->Methylmalonyl PCC (Carboxylase) SuccinylCoA Succinyl-CoA (Symmetric Entry) Methylmalonyl->SuccinylCoA MUT (Mutase) Succinate Succinate SuccinylCoA->Succinate SCS Fumarate Fumarate (Symmetric Scrambling) Succinate->Fumarate Malate Malate (Distinct Isotopomers) Fumarate->Malate

Figure 1: Metabolic trajectory of Propionate-2-13C. Note that the label enters at Succinyl-CoA, bypassing the oxidative decarboxylation steps of the upper TCA cycle, allowing precise measurement of anaplerotic flux.

Experimental Protocols

Protocol A: Quality Control Verification (Pre-Clinical)

Before administering a new lot of tracer, verify position-specific labeling using Proton-Decoupled Carbon-13 NMR.

  • Preparation: Dissolve 20 mg of Sodium Propionate-2-13C in 600 µL of

    
    .
    
  • Acquisition: Perform 13C-NMR with proton decoupling (IGATED or equivalent).

  • Validation:

    • Observe singlet peak at ~31 ppm (corresponding to the methylene -CH2- carbon).

    • Verify absence (or minimal satellite peaks) at ~185 ppm (Carbonyl) and ~10 ppm (Methyl), confirming the label is exclusively at position 2.

    • Pass Criteria: >99% integration area at C2 peak relative to natural abundance background.

Protocol B: Metabolic Flux Analysis (Sample Workflow)

Objective: Quantify hepatic anaplerosis in a murine model.

  • Infusion: Administer Sodium Propionate-2-13C via continuous tail vein infusion (0.4 mg/kg/min) for 120 minutes to achieve isotopic steady state.

  • Extraction:

    • Rapidly harvest liver tissue and clamp in liquid nitrogen (quench metabolism).

    • Pulverize tissue and extract with cold Methanol:Water (80:20).

  • Derivatization (GC-MS):

    • Dry supernatant under nitrogen flow.

    • Derivatize with MOX (Methoxyamine HCl) followed by MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

  • Analysis:

    • Inject into GC-MS (e.g., Agilent 7890/5977).

    • Monitor ions for Malate (m/z 419 for M+0).

    • Target: Look for M+1 and M+2 isotopomers in Malate.

      • Interpretation: Significant M+1/M+2 ratios in Malate (without corresponding M+2 in Acetyl-CoA) confirms flux through Propionyl-CoA Carboxylase (Anaplerosis).

Decision Matrix Workflow

Use this logic flow to confirm if Propionate-2-13C is the correct choice for your study.

DecisionMatrix Start Select Tracer Application Q1 Is the goal Imaging (MRI) or Breath Test? Start->Q1 Res1 Use Propionate-1-13C (Long T1 / Rapid CO2 release) Q1->Res1 Yes Q2 Is the goal Flux Analysis (MFA)? Q1->Q2 No Q3 Target Pathway? Q2->Q3 Res2 Use Propionate-2-13C (Retained in TCA) Q3->Res2 Anaplerosis/TCA Res3 Use Propionate-3-13C (Lipogenesis/Fatty Acids) Q3->Res3 Lipid Synthesis

Figure 2: Tracer selection logic. Propionate-2-13C is specifically optimized for TCA/Anaplerosis flux analysis, not imaging.

References

  • Mishkovsky, M., et al. (2012). Hyperpolarized 13C-propionate for in vivo assessment of mitochondrial anaplerosis. Note: Discusses limitations of different isotopomers in MRI vs Flux contexts.

  • Burgess, S. C., et al. (2007).[3] Impaired Tricarboxylic Acid Cycle Flux and Anaplerosis in Insulin-Resistant Skeletal Muscle. Demonstrates the utility of propionate tracers in resolving TCA fluxes.

  • Sigma-Aldrich.

  • Cambridge Isotope Laboratories (CIL).Clinical Research & GMP Grade Standards.

  • Merritt, M. E., et al. (2011).

Sources

Comparative Guide: Analytical Validation of Isotopic Enrichment in Sodium Propionate-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Variable in Metabolic Flux

In metabolic flux analysis (MFA), the integrity of your model is mathematically bound to the isotopic purity of your tracer. Sodium Propionate-2-13C is a critical anaplerotic tracer used to probe the TCA cycle and gluconeogenesis.

A Certificate of Analysis (CoA) claiming "99 atom% 13C" is a manufacturing claim, not an experimental constant. Storage degradation, hygroscopic water absorption, and batch-to-batch variance can dilute the effective enrichment delivered to cells. Using a tracer with 97% enrichment while assuming 99% in your MFA algorithms will propagate systematic errors through every flux calculation, rendering complex multi-compartment models invalid.

This guide compares the two field-validated methods for verifying isotopic enrichment: Quantitative NMR (qNMR) and GC-MS Isotopologue Analysis .

Comparative Framework: qNMR vs. GC-MS

While both methods quantify enrichment, they serve different stages of the research pipeline. qNMR is the absolute primary method (requiring no reference standard), while GC-MS is the sensitive secondary method (ideal for low-volume checks).

FeatureMethod A: High-Res qNMR Method B: GC-MS (Derivatized)
Primary Output Absolute Isotopic Ratio (13C/12C)Mass Isotopomer Distribution (MID)
Sample Requirement High (~10–20 mg)Low (< 0.1 mg)
Sample Prep Dissolution in D₂O (Non-destructive)Derivatization (Destructive)
Bias Potential Low (NOE suppression required)Medium (Fragment bias, Natural Abundance)
Throughput Low (Long relaxation delays)High (Autosampler compatible)
Cost per Run Low (Solvent only)Medium (Reagents + Columns)
Best For... Incoming Stock Validation In-well / Media Concentration Checks

Visual Decision Matrix

The following logic flow helps you select the appropriate validation protocol based on your available sample mass and instrumentation.

ValidationLogic Start Start: Verify Sodium Propionate-2-13C CheckMass Sample Mass Available? Start->CheckMass HighMass > 10 mg (Stock Powder) CheckMass->HighMass LowMass < 1 mg (Media/Biofluid) CheckMass->LowMass MethodNMR Method A: 1H-NMR Satellite Analysis (Non-Destructive) HighMass->MethodNMR MethodGC Method B: GC-MS TBDMS Assay (High Sensitivity) LowMass->MethodGC ResultNMR Output: Absolute % Enrichment (Direct Calculation) MethodNMR->ResultNMR ResultGC Output: M+0 / M+1 Ratio (Requires Nat. Abundance Correction) MethodGC->ResultGC

Figure 1: Decision matrix for selecting the isotopic validation method based on sample availability.

Method A: The Gold Standard – 1H-NMR Satellite Analysis

Direct 13C-NMR is often intuitive but quantitatively dangerous due to the Nuclear Overhauser Effect (NOE) and long T1 relaxation times, which can distort peak integration.[1]

Instead, we utilize 1H-NMR to observe the 13C satellites .[2][3][4] The protons on Carbon-2 (the methylene group) will split differently depending on whether they are attached to a 12C (NMR silent) or 13C (NMR active) nucleus.

The Mechanism
  • 12C-Propionate: The H2 protons see the adjacent H3 protons (triplet splitting) but no coupling from C2.

  • 13C-Propionate: The H2 protons see the adjacent H3 protons AND the huge one-bond coupling (

    
    ) from the 13C nucleus. This creates "satellite" peaks flanking the central signal.[3][4]
    
Protocol
  • Sample Prep: Dissolve 15–20 mg of Sodium Propionate-2-13C in 600 µL D₂O.

  • Internal Standard: Add trace TSP (trimethylsilylpropanoic acid) for chemical shift referencing (0.0 ppm).

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (d1): > 20 seconds. Crucial: Propionate protons have long T1s. Insufficient delay underestimates the major isotopologue.

    • Scans: 64–128 (high S/N required for the small 12C central peak).

  • Processing: Phase and baseline correct manually.

Calculation

Integrate the central peak (


, representing 12C-H) and the two satellite peaks (

, representing 13C-H).


Expert Insight: If the enrichment is >98%, the central "12C" peak will be tiny. Ensure your baseline is perfectly flat, or you will overestimate the 12C content and underestimate purity.

Method B: High-Sensitivity GC-MS (TBDMS Derivatization)

Sodium propionate is non-volatile and cannot be analyzed by GC directly. We must derivatize it.[5] The TBDMS (tert-butyldimethylsilyl) method is superior to methylation because it produces a dominant


 fragment ion, which preserves the entire propionate carbon skeleton while losing the heavy t-butyl group.
Workflow Diagram

GCMS_Workflow Prop Na-Propionate-2-13C Reaction Derivatization 60°C, 30 min Prop->Reaction Reagent MTBSTFA + 1% TBDMCS Reagent->Reaction Product TBDMS-Propionate Reaction->Product Ionization EI Ionization (70 eV) Product->Ionization Fragment Detection of [M-57]+ Ion (Loss of t-Butyl) Ionization->Fragment

Figure 2: Derivatization and fragmentation pathway for GC-MS analysis.[6]

Detailed Protocol
  • Extraction/Prep:

    • Take 10 µL of stock solution or media.

    • Evaporate to dryness (SpeedVac). Note: Propionate salts are stable; free acid is volatile. Do not acidify before drying.

  • Derivatization:

    • Add 50 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

    • Add 50 µL Acetonitrile (anhydrous).

    • Incubate at 60°C for 30 minutes .

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Carrier: Helium at 1 mL/min.

    • Temp Program: Hold 50°C (2 min)

      
       Ramp 10°C/min to 150°C.
      
  • MS Acquisition (SIM Mode):

    • Monitor m/z 131 (Unlabeled Propionate-TBDMS, [M-57]+).

    • Monitor m/z 132 (Propionate-2-13C-TBDMS, [M-57]+).

Data Analysis & Correction

The raw ratio of 132/131 is not your enrichment. You must correct for the natural abundance of Silicon (Si), Carbon, and Oxygen in the TBDMS tag.

  • Measure Raw Intensities:

    
    .
    
  • Apply Matrix Correction: Use a correction matrix (or software like IsoCor) to subtract the contribution of naturally occurring isotopes (

    
    , 
    
    
    
    ,
    
    
    in the tag) from the M+1 signal.
  • Self-Validation: Run a natural (unlabeled) sodium propionate standard. It should read approx 1.1% enrichment (M+1). If it reads 5%, your detector is saturated or your integration is too wide.

References

  • Lane, A. N., et al. (2010). "NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions." Analytical Chemistry. [Link]

  • Antoniewicz, M. R., et al. (2007). "Elementary metabolite units (EMU): A novel framework for modeling isotopic distributions." Metabolic Engineering. [Link]

  • Hiller, K., et al. (2009). "MetaboHunter: an automatic approach for identification of metabolites from 1H-NMR spectra of complex mixtures." BMC Bioinformatics. [Link]

  • Chokkathukalam, A., et al. (2014). "Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks." Bioanalysis. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Sodium Propionate-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Crucial Distinction: Stable vs. Radioactive The most frequent compliance error regarding Sodium Propionate-2-13C is misidentifying it as radioactive waste.

  • Sodium Propionate-2-13C is a STABLE isotope. It does not emit ionizing radiation.

  • Action: Do NOT dispose of this material in radioactive waste streams (e.g., with

    
    C or 
    
    
    
    H). Doing so will incur unnecessary disposal costs and may flag your facility for regulatory auditing due to manifest discrepancies.

Disposal Hierarchy

  • Chemical Waste (Preferred): High-concentration stocks and solid residues.

  • Biological Waste: Cell culture media or animal excreta containing metabolic byproducts.

  • Sanitary Sewer (Restricted): Only permissible for trace metabolic byproducts if explicitly authorized by your facility's wastewater discharge permit.

Part 2: Material Characterization & Risk Profile

Effective disposal requires understanding the physicochemical state of the isotope. Unlike generic sodium propionate, the


C-labeled variant represents a high-value inventory item that requires strict mass accounting.
Table 1: Physicochemical Properties for Disposal
PropertyValueOperational Implication
Molecular Formula

C

C

H

NaO

Label as "Stable Isotope" to prevent confusion.
Molecular Weight ~97.06 g/mol Slightly heavier than natural abundance (96.06 g/mol ).
Solubility ~1 g/mL (Water)Highly mobile in aqueous environments; rapid dispersion in spills.
pH (10% aq) 8.0 – 10.5Weakly alkaline. Do not mix with strong acids in waste drums (exothermic risk).
Hygroscopicity HighWaste containers must be hermetically sealed to prevent "sweating" and exterior contamination.
RCRA Status (US) Non-ListedNot a P- or U-listed waste, but regulated as "Chemical Waste" due to lab origin.

Part 3: Waste Stream Segregation Protocols

Scientific integrity in waste management relies on preventing cross-contamination of waste streams. Follow this logic gate to determine the correct destination.

Scenario A: Pure Chemical Waste (Solids & Stock Solutions)
  • Source: Expired powder, leftover stock solutions (>10 mM), or spill cleanup materials.

  • Protocol:

    • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the solution is acidic (though propionate is naturally basic).

    • Labeling: Must read "Non-Hazardous Chemical Waste: Sodium Propionate-2-13C."

    • Segregation: Keep separate from oxidizers (e.g., nitrates, peroxides) to prevent potential reaction, although propionate is relatively stable.

Scenario B: Biological Matrix (In Vitro / In Vivo)
  • Source: Cell culture media (supernatant) or animal excreta (urine/feces) containing metabolized

    
    C-propionate.
    
  • Protocol:

    • In Vitro (Cell Culture): If the media contains viable biological agents (cells, viral vectors), the biological hazard supersedes the chemical nature. Autoclave or chemically disinfect (bleach) before disposal. The

      
      C isotope remains stable during autoclaving.
      
    • In Vivo (Metabolic Cages): Bedding and excreta are generally treated as biological waste. Unless the dose was toxicologically significant (rare for propionate), this does not require chemical waste segregation.

Part 4: Visual Decision Workflow

The following diagram illustrates the logical flow for disposing of Sodium Propionate-2-13C based on its usage context.

DisposalWorkflow Start Waste Material: Sodium Propionate-2-13C CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Powder/Spill Debris Liquid Liquid / Solution CheckState->Liquid Aqueous Solution PureChem Pure Chemical Waste Solid->PureChem Tag: Non-Hazardous Chemical CheckBio Contains Biological Agents? Liquid->CheckBio BioWaste Biological Waste (Autoclave/Incinerate) CheckBio->BioWaste Yes (Cells/Virus) CheckConc Concentration? CheckBio->CheckConc No (Sterile/Buffer) HighConc Stock (>1%) CheckConc->HighConc Trace Trace / Metabolic CheckConc->Trace HighConc->PureChem Trace->PureChem Default Safe Path Sewer Sanitary Sewer (Check Local Permits) Trace->Sewer If Permitted

Figure 1: Decision tree for segregating Sodium Propionate-2-13C waste streams based on physical state and biological contamination.

Part 5: Step-by-Step Disposal Protocol

Personal Protective Equipment (PPE)

Although Sodium Propionate is not acutely toxic, it is a skin and eye irritant (H315, H319).

  • Gloves: Nitrile (0.11 mm minimum thickness).

  • Eye Protection: Chemical splash goggles (standard safety glasses are insufficient for pouring liquids).

  • Respiratory: N95 mask if handling large quantities of dry powder to prevent inhalation of dust.

Solid Waste Procedure
  • Collect: Sweep up spilled powder or collect expired solids into a wide-mouth HDPE jar.

  • Label: Apply a hazardous waste tag.

    • Chemical Name: Sodium Propionate-2-13C.

    • Hazard Class: Irritant.[1][2]

    • Note: Explicitly write "Stable Isotope – Non-Radioactive" on the tag.

  • Seal: Ensure the lid is taped shut to prevent moisture ingress (deliquescence) which can cause leakage during transport.

Liquid Waste Procedure
  • pH Check: Dip a pH strip into the waste container. Sodium propionate solutions are basic (pH 8-10).

  • Compatibility: Ensure the waste drum does not contain acidic waste (e.g., HCl, H2SO4). Mixing propionate with strong acids releases propionic acid vapor, which has a pungent, unpleasant odor and increases VOC load.

  • Volume Reduction: For large volumes of dilute aqueous waste, consult EHS about "elementary neutralization" or sewering. If not permitted, solidify the liquid using a polymer absorbent (e.g., vermiculite or polyacrylate) to reduce spill risks during transport.

Part 6: Regulatory & Scientific Context

Why "Dilution is Not the Solution"

While sodium propionate is readily biodegradable (OECD 301D) and low toxicity (LD50 >5000 mg/kg), pouring laboratory chemicals down the drain is discouraged by the EPA and most local water authorities.

  • Mechanism: Laboratory drains are often monitored for "slug loads" of organic carbon. A sudden spike in Chemical Oxygen Demand (COD) from a propionate disposal can trigger alarms at wastewater treatment plants.

  • Traceability: In a GLP (Good Laboratory Practice) environment, mass balance accounting requires documenting that the isotope was disposed of via a tracked chemical waste manifest, not "lost" to the sewer.

The "Isotope Effect" Myth

There is no significant "kinetic isotope effect" relevant to disposal safety.


C behaves chemically identically to 

C in waste processing (incineration or landfill). It does not require stabilization beyond standard chemical protocols.[3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2723816, Sodium Propionate. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.